Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-6-13(7-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUQZVRTLWYKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661198 | |
| Record name | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-42-7 | |
| Record name | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Abstract
This technical guide provides an in-depth examination of a reliable and efficient synthetic pathway for Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional character to bioactive molecules.[1][2] this compound (CAS No: 618446-42-7) has emerged as a critical building block, particularly in the field of targeted protein degradation as a versatile PROTAC linker.[3][4] This document, intended for researchers, chemists, and drug development professionals, details a robust two-step synthesis commencing from azetidine-3-carboxylic acid. The chosen pathway emphasizes chemical logic, selectivity, and operational simplicity, focusing on the protection of the azetidine nitrogen followed by the selective reduction of a carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental protocols, and present a complete characterization framework to ensure the synthesis is both reproducible and self-validating.
Introduction: The Strategic Importance of the Azetidine Moiety
Four-membered saturated heterocycles, particularly azetidines, represent a significant class of building blocks in contemporary drug discovery.[5] Their strained ring system offers a rigid conformational constraint, enabling chemists to project substituents into specific vectors of chemical space, a feature that is invaluable for optimizing ligand-protein interactions.[2] The replacement of more common rings like piperidine or morpholine with an azetidine bioisostere can lead to dramatic improvements in properties such as solubility, metabolic stability, and cell permeability.
The target molecule of this guide, this compound, is a bifunctional molecule of high value.[6] It incorporates:
-
A benzyl carbamate (Cbz) protected nitrogen, which is a stable and widely used protecting group that can be selectively removed under neutral conditions via hydrogenolysis.
-
A primary hydroxymethyl group , providing a reactive handle for subsequent chemical elaboration, such as etherification or esterification, essential for its role in constructing linkers for Proteolysis Targeting Chimeras (PROTACs).[4]
Given the challenges associated with the synthesis of strained ring systems[5], a well-defined, high-yielding, and scalable synthetic route is paramount for its widespread application.
Retrosynthetic Analysis and Pathway Selection
The synthesis of this compound can be approached from several angles. A common strategy involves constructing the azetidine ring from acyclic precursors, such as the reaction of epichlorohydrin with benzylamine.[7] However, such methods can sometimes involve multiple steps and challenging purifications.
A more convergent and efficient approach, which will be the focus of this guide, involves the functional group interconversion of a readily available azetidine precursor. Our retrosynthetic analysis identifies 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid as the key intermediate. This strategy simplifies the synthesis into two logical and high-yielding steps:
-
Nitrogen Protection: Protection of the secondary amine of commercially available azetidine-3-carboxylic acid with a benzyl carbamate (Cbz) group.
-
Selective Reduction: Reduction of the carboxylic acid moiety to the primary alcohol without affecting the carbamate functional group.
This pathway is advantageous due to its high efficiency and the selectivity offered by modern reducing agents. The choice of a borane-based reagent for the reduction step is critical, as it chemoselectively reduces carboxylic acids in the presence of the carbamate ester, a feat that is more challenging with stronger reducing agents like lithium aluminum hydride.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (Intermediate 1)
This procedure employs a standard Schotten-Baumann reaction to protect the azetidine nitrogen. The reaction is performed in an aqueous basic medium to deprotonate the carboxylic acid and neutralize the HCl byproduct.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | 5.00 g | 49.45 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.95 g | 123.6 | 2.5 |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 9.30 mL | 54.40 | 1.1 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | - |
| Water (DI) | H₂O | 18.02 | 50 mL | - | - |
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carboxylic acid (5.00 g, 49.45 mmol) and dissolve it in a solution of sodium hydroxide (4.95 g, 123.6 mmol) in 50 mL of deionized water.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve benzyl chloroformate (9.30 mL, 54.40 mmol) in 50 mL of 1,4-dioxane.
-
Add the Cbz-Cl solution dropwise to the cooled, stirring aqueous solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid as a white solid. The product can be used in the next step without further purification if desired.
Step 2: Synthesis of this compound (Target Compound)
This key transformation utilizes a borane-tetrahydrofuran complex to selectively reduce the carboxylic acid to a primary alcohol. This method is adapted from a similar, high-yielding procedure for the Boc-protected analogue.[8]
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Intermediate 1 | C₁₂H₁₃NO₄ | 235.24 | 10.0 g | 42.51 | 1.0 |
| Borane-THF complex (1M) | BH₃·THF | - | 127.5 mL | 127.5 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |
| Methanol (MeOH) | CH₄O | 32.04 | ~20 mL | - | - |
-
To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (10.0 g, 42.51 mmol).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of borane-THF complex (127.5 mL, 127.5 mmol) via a dropping funnel over 45 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to yield this compound as a clear, colorless oil.
Mechanistic Insights & Process Rationale
-
Choice of Protecting Group: The benzyl carbamate (Cbz) group is an ideal choice for protecting the azetidine nitrogen. It is highly stable to a wide range of reaction conditions, including the slightly acidic workup of the first step and the reductive conditions of the second. Crucially for its utility as a building block, it can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), a neutral process that preserves most other functional groups, liberating the free amine for further coupling reactions.
-
Chemoselectivity in Reduction: The core of this synthetic strategy relies on the chemoselective reduction of a carboxylic acid in the presence of a carbamate.
-
Borane (BH₃): Borane is an electrophilic reducing agent that readily coordinates to the carbonyl oxygen of the carboxylic acid. This coordination activates the carboxyl group towards hydride delivery, leading to the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup. The carbamate carbonyl is significantly less Lewis basic and therefore less reactive towards borane, ensuring high selectivity.
-
Alternative Reagents: A stronger, more nucleophilic reducing agent like Lithium Aluminum Hydride (LiAlH₄) would likely over-reduce the molecule, cleaving the carbamate to yield N-methylazetidin-3-yl)methanol. This lack of selectivity makes LiAlH₄ unsuitable for this specific transformation, highlighting the importance of reagent choice based on mechanistic understanding.
-
Expected Characterization Data
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
Appearance: Clear, colorless oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the benzyl protons (δ ~7.3-7.4 ppm, 5H), the benzylic CH₂ (δ ~5.1 ppm, 2H), the azetidine ring protons (δ ~4.2 ppm and ~3.8 ppm, 4H), the CH₂OH group (δ ~3.7 ppm, 2H), and the azetidine CH proton (δ ~2.8 ppm, 1H). The OH proton will appear as a broad singlet.
-
¹³C NMR (101 MHz, CDCl₃): Resonances for the carbamate carbonyl, aromatic carbons, benzylic carbon, and the three distinct carbons of the functionalized azetidine ring are expected.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 222.11, [M+Na]⁺ = 244.09.
Visualization of the Synthesis Pathway
The following diagram illustrates the complete, two-step synthetic workflow from the starting material to the final product.
Caption: Two-step synthesis of the target compound.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
Azetidine-Based Building Blocks: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Drug Development
Abstract
The four-membered azetidine ring, once considered a synthetic curiosity, has emerged as a cornerstone in medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have established it as a privileged scaffold in modern drug design. This guide provides an in-depth exploration of the discovery and history of azetidine-based building blocks, charting a course from their initial identification in natural products to the sophisticated synthetic methodologies that enable their widespread use today. We will dissect the causality behind key experimental choices, present self-validating protocols, and offer insights into the strategic application of these strained heterocycles for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Strained Ring
Azetidine is a four-membered, nitrogen-containing saturated heterocycle. Its structure, an analogue of cyclobutane, is characterized by significant ring strain (approx. 25.4 kcal/mol), which places its reactivity and stability intriguingly between that of the highly reactive aziridines and the more stable pyrrolidines.[1] This inherent strain is not a liability but a key feature that medicinal chemists have learned to exploit. It imparts a unique three-dimensional geometry and conformational rigidity, which can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[2][3][4]
Initially viewed as esoteric, the discovery of azetidine-containing natural products, most notably azetidine-2-carboxylic acid, spurred a deeper investigation into the chemistry of this unique heterocycle.[1] Today, the azetidine motif is a validated component in numerous approved drugs, demonstrating its value in creating novel chemical matter for challenging biological targets.[5][6]
Comparative Ring Strain of Small N-Heterocycles
The reactivity and stability of azetidines can be best understood in the context of their neighbors. The following table quantifies the ring strain, providing a rationale for their unique chemical behavior.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Key Characteristics |
| Aziridine | 3 | ~27.7 | Highly reactive, prone to ring-opening.[1] |
| Azetidine | 4 | ~25.4 | Balanced stability and strain-driven reactivity. [1][7] |
| Pyrrolidine | 5 | ~5.4 | Relatively stable and unreactive.[1] |
| Piperidine | 6 | ~0 | Strain-free, highly stable.[7] |
Foundational Discoveries: From Nature's Blueprint to the Chemist's Bench
The Natural Precedent: Azetidine-2-Carboxylic Acid
The story of azetidines begins not in a flask, but in the leaves of the Lily of the Valley (Convallaria majalis). In 1955, L. Fowden first isolated and identified azetidine-2-carboxylic acid (AZE) , a non-proteinogenic amino acid and a toxic analogue of proline.[8] This discovery was pivotal; it demonstrated that the strained four-membered ring was not just a theoretical possibility but a structure that nature itself could construct and utilize.[9] The structural similarity of AZE to proline allows it to be mistakenly incorporated into proteins, leading to dysfunctional peptides and demonstrating a powerful mechanism of biological activity.[10]
Early Synthetic Conquests
The first synthesis of the parent azetidine heterocycle was reported by S. Gabriel and J. Weiner in 1888, achieved through the intramolecular cyclization of a γ-aminopropyl bromide.[8] However, early methods for creating the azetidine ring were often fraught with challenges, including low yields and competing side reactions, which limited their broad application.[2] The development of more general and efficient synthetic routes was necessary to unlock the full potential of these building blocks.
The Synthetic Arsenal: An Evolution of Methodologies
The synthesis of azetidines has evolved dramatically, moving from harsh, low-yielding reactions to elegant, highly efficient catalytic methods. Understanding this evolution provides a roadmap of the challenges and breakthroughs in modern organic synthesis.
Diagram: Major Synthetic Pathways to the Azetidine Core
Caption: Overview of primary strategies for constructing the azetidine ring.
Intramolecular Cyclization: The Classic Approach
The most direct route to an azetidine involves forming a C-N bond within a single molecule. This is typically achieved from a γ-amino alcohol or γ-amino halide.
-
Causality: The logic is straightforward: an amine nucleophile attacks an electrophilic carbon three atoms away. However, the formation of a four-membered ring is entropically and enthalpically disfavored compared to five- or six-membered rings.[11] This often leads to competing intermolecular reactions or elimination, especially under harsh conditions.
-
Modern Refinements: The Couty azetidine synthesis is a notable advancement, utilizing readily available β-amino alcohols.[12] By activating the alcohol as a leaving group (e.g., mesylate) and employing an electron-withdrawing group on the nitrogen, the subsequent base-induced 4-exo-trig cyclization proceeds efficiently, yielding a wide range of enantiopure azetidines.[12]
[2+2] Cycloadditions: Building the Ring from Two Components
Cycloaddition reactions offer an atom-economical way to construct the azetidine core.
-
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene directly forms the azetidine ring.[5][8] While powerful, its application has been limited by challenges related to the photoreactivity of imines and control of stereochemistry.[11] Recent advances using visible light photocatalysis are overcoming some of these historical hurdles.[11]
-
Staudinger Synthesis (β-Lactams): The reaction between a ketene and an imine to form a β-lactam (azetidin-2-one) is one of the most famous and reliable methods in heterocyclic chemistry.[13] These β-lactams are not only crucial antibiotics but also versatile precursors that can be reduced to the corresponding azetidines using reagents like lithium aluminium hydride.[14][15]
Ring Expansion and Contraction: Reshaping Existing Rings
Altering the size of a pre-existing ring is a powerful, though less common, strategy.
-
Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines, often through reaction with sulfoxonium ylides.[16] This method leverages the high ring strain of the aziridine starting material to drive the transformation.
-
Ring Contraction of Pyrrolidinones: In 2014, the Blanc group reported a novel synthesis of N-sulfonylazetidines via a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.[16] This approach provides access to α-functionalized azetidines that are difficult to prepare otherwise.
Modern Catalytic Methods: The New Frontier
Recent years have seen a surge in transition-metal-catalyzed methods that offer unprecedented efficiency and selectivity.
-
Palladium-Catalyzed C(sp³)–H Amination: A landmark development by Gaunt and co-workers in 2018 demonstrated the intramolecular amination of γ-C(sp³)–H bonds.[1] This powerful strategy allows for the synthesis of functionalized azetidines directly from simple amine precursors without pre-functionalization, representing a significant step forward in synthetic efficiency.[1]
Azetidines as Privileged Scaffolds in Drug Discovery
The utility of azetidines extends far beyond their synthetic accessibility. Their incorporation into drug candidates is a strategic choice driven by their ability to modulate key pharmacological properties.
-
Bioisosterism: Azetidines serve as excellent bioisosteres for other common rings like pyrrolidine or as conformationally constrained mimics of acyclic fragments. Azetidine-2-carboxylic acid, for instance, is a well-known proline mimic.[9] This substitution can lock a molecule into a more bioactive conformation.
-
Improving Physicochemical Properties: The polar nitrogen atom and rigid structure of the azetidine ring can improve aqueous solubility and reduce lipophilicity—critical parameters for oral bioavailability and overall drug-likeness.
-
Vectorial Exit: The defined, non-planar geometry of the azetidine ring allows substituents to project into specific vectors in three-dimensional space, enabling precise interaction with protein binding pockets.
Diagram: Azetidine as a Bioisosteric Replacement
Caption: Strategic replacement of larger rings with azetidines in drug design.
Selected FDA-Approved Drugs Containing an Azetidine Moiety
The successful translation of azetidine chemistry from the lab to the clinic is evidenced by several marketed drugs.
| Drug Name | Therapeutic Area | Key Function of Azetidine |
| Azelnidipine | Antihypertensive | Calcium channel blocker; azetidine provides a key binding interaction.[1][4] |
| Cobimetinib | Oncology | MEK inhibitor; the azetidine moiety enhances solubility and potency.[1] |
| Ezetimibe | Hypercholesterolemia | Cholesterol absorption inhibitor; features a β-lactam (azetidin-2-one) core.[6][17] |
| Ximelagatran | Anticoagulant | Direct thrombin inhibitor; azetidine acts as a rigid scaffold.[1] |
Field-Proven Experimental Protocols
To bridge theory and practice, this section provides detailed, self-validating protocols for the synthesis of key azetidine building blocks. The rationale behind each step is explained to instill a deeper understanding of the process.
Protocol 1: Classic Synthesis of an N-Tosylazetidine from a γ-Amino Alcohol
This protocol exemplifies the foundational intramolecular cyclization strategy. The tosyl group serves a dual purpose: it protects the amine and acts as an electron-withdrawing group to facilitate cyclization.
Workflow Diagram
Caption: Step-wise workflow for N-tosylazetidine synthesis via cyclization.
Step-by-Step Methodology:
-
N-Tosylation of 3-Amino-1-propanol:
-
Procedure: Dissolve 3-amino-1-propanol (1.0 eq) in pyridine (5 mL/g) and cool to 0°C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct of the sulfonylation. The low temperature controls the initial exothermic reaction. This step protects the amine for the subsequent activation of the alcohol.
-
Validation: Monitor the reaction by TLC (Thin Layer Chromatography). The disappearance of the starting amine and the appearance of a less polar product spot indicates completion.
-
-
Activation of the Alcohol (Mesylation):
-
Procedure: After quenching the tosylation reaction with water and extracting the product into ethyl acetate, the crude N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is dissolved in dichloromethane (CH₂Cl₂). The solution is cooled to 0°C, and triethylamine (Et₃N, 1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0°C for 1 hour.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate makes it an excellent leaving group, priming the molecule for intramolecular nucleophilic substitution. Et₃N is the base used to neutralize the HCl generated.
-
Validation: Completion can be confirmed by TLC, observing the consumption of the starting alcohol. The crude product is often used directly in the next step.
-
-
Intramolecular Cyclization:
-
Procedure: The crude mesylate is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added carefully in portions at 0°C. The mixture is then heated to reflux for 4 hours.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen. The resulting anion acts as the nucleophile, attacking the carbon bearing the mesylate leaving group in a 4-exo-trig fashion to form the azetidine ring. Anhydrous conditions are critical as NaH reacts violently with water.
-
Validation: The formation of the more non-polar azetidine product can be monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
Procedure: Cool the reaction mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Causality: The quench neutralizes any remaining NaH. The extraction and washing steps remove inorganic salts and water-soluble impurities. Chromatography provides the pure N-tosylazetidine.
-
Validation: The purity and identity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Future Outlook and Unaddressed Challenges
While the synthesis of azetidines has matured significantly, several challenges remain. The development of general and highly enantioselective protocols for densely functionalized azetidines is still an active area of research.[1] Furthermore, methods for the selective functionalization of the azetidine ring itself, particularly through metal-catalyzed σ-N–C bond cleavage, are highly sought after.[1]
The unique properties of azetidines are also finding applications beyond traditional medicinal chemistry, including in the design of peptidomimetics, chiral catalysts, and polymers.[1][18] As synthetic chemists continue to refine their tools, the full potential of these fascinating four-membered heterocycles will undoubtedly continue to expand.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. Azetidine - Wikipedia [en.wikipedia.org]
- 16. Azetidine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Core in Modern Drug Discovery: A Technical Guide to the Pharmacological Potential of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of molecular scaffolds, small, strained heterocyclic systems have garnered significant attention for their ability to impart favorable characteristics upon bioactive molecules. The four-membered azetidine ring, in particular, has emerged as a "privileged" scaffold. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and synthetic versatility.[1] This guide provides an in-depth technical exploration of the potential pharmacological relevance of a key azetidine-containing building block: Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate . While not a therapeutic agent in itself, its strategic application in the construction of complex pharmaceuticals, most notably as a linker in Proteolysis-Targeting Chimeras (PROTACs), underscores its importance to researchers, medicinal chemists, and drug development professionals.
The Azetidine Advantage: Physicochemical and Pharmacokinetic Rationale
The incorporation of an azetidine moiety into a drug candidate can profoundly influence its disposition within a biological system. The decision to employ an azetidine-based building block like this compound is often driven by the desire to achieve specific, advantageous physicochemical and pharmacokinetic profiles.
| Property | Azetidine Linker | Flexible (e.g., PEG) Linker | Piperidine Linker |
| Conformational Rigidity | High | Low | Moderate |
| Metabolic Stability (N-dealkylation) | High | Moderate | Low to Moderate |
| Aqueous Solubility | Generally Favorable | Variable | Moderate |
| Synthetic Tractability | Moderate to High | High | High |
| Three-Dimensionality | High | Low | Moderate |
This table provides a generalized comparison of azetidine linkers with other common linker types in the context of drug design.
The constrained nature of the azetidine ring reduces the number of accessible conformations, which can lead to a more pre-organized presentation of pharmacophoric elements to their biological targets. This can result in enhanced binding affinity and selectivity. Furthermore, the azetidine nitrogen is less prone to metabolic N-dealkylation compared to larger, more flexible saturated heterocycles like piperidine, a common metabolic liability that can lead to rapid clearance and reduced drug exposure.
Core Application: A Rigid Linker in PROTACs
The most prominent application of this compound is as a rigid linker in the design and synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Caption: Mechanism of action of a PROTAC with an azetidine linker.
The rigidity of the azetidine linker can help to pre-organize the target-binding and E3 ligase-binding moieties of the PROTAC into a productive conformation for ternary complex formation. This can lead to improved degradation efficiency (lower DC50 values) and selectivity.
Experimental Protocol: Synthesis of an Azetidine-Containing PROTAC
The following is a representative, field-proven protocol for the incorporation of this compound into a hypothetical PROTAC. This protocol assumes the availability of a warhead (target-binding ligand) with a carboxylic acid handle and an E3 ligase ligand with a nucleophilic handle (e.g., an amine).
Caption: A representative synthetic workflow for a PROTAC.
Step 1: Activation of the Hydroxymethyl Group
-
Rationale: The primary alcohol of this compound must be converted into a good leaving group to facilitate nucleophilic substitution by the E3 ligase ligand. Mesylation is a common and effective method for this transformation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This is often used in the next step without further purification.
-
Step 2: Coupling with the E3 Ligase Ligand
-
Rationale: The activated linker is reacted with the E3 ligase ligand via an SN2 reaction. The choice of base and solvent is critical to ensure efficient coupling without side reactions.
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and the crude mesylated intermediate from Step 1 (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring for completion by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the azetidine-E3 ligase ligand conjugate.
-
Step 3: Deprotection of the Azetidine Nitrogen
-
Rationale: The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen must be removed to allow for coupling with the warhead. Catalytic hydrogenolysis is a clean and efficient method for Cbz deprotection.
-
Procedure:
-
Dissolve the azetidine-E3 ligase ligand conjugate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 10-20% by weight.
-
Purge the reaction vessel with hydrogen gas (using a balloon or a Parr shaker) and stir vigorously at room temperature for 2-6 hours.
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the deprotected intermediate with a free azetidine nitrogen.
-
Step 4: Final Amide Coupling to the Warhead
-
Rationale: The final step involves the formation of a stable amide bond between the deprotected azetidine intermediate and the carboxylic acid-functionalized warhead. Peptide coupling reagents such as HATU are commonly employed to facilitate this transformation.
-
Procedure:
-
Dissolve the warhead (1.0 eq) in DMF.
-
Add the peptide coupling reagent HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected azetidine intermediate from Step 3 (1.1 eq) in DMF to the activated warhead solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by preparative HPLC to yield the final PROTAC.
-
Conclusion and Future Perspectives
This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its primary utility as a rigid linker in the construction of PROTACs highlights the growing appreciation for the role of small, strained heterocyles in imparting desirable pharmacological properties. The synthetic accessibility and the favorable physicochemical characteristics of the azetidine core make it an attractive alternative to more traditional flexible linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly critical for the development of potent, selective, and bioavailable PROTAC therapeutics. Further exploration of substituted azetidine linkers, including derivatives of this compound, will undoubtedly contribute to the expansion of the druggable proteome and the creation of novel medicines for a wide range of human diseases.
References
An In-depth Technical Guide to the Safe Handling, and Storage of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
This guide provides comprehensive safety, handling, and storage protocols for Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 618446-42-7), a key building block in contemporary drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2]. Adherence to these guidelines is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Compound Identification and Properties
Understanding the fundamental physicochemical properties of a compound is the cornerstone of its safe handling.
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | [1][3][4][5] |
| Molecular Weight | 221.25 g/mol | [3][4][5][6] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 367.6 ± 25.0 °C (Predicted) | [3] |
| Density | 1.236 g/cm³ | [3] |
| pKa | 14.82 ± 0.10 (Predicted) | [3] |
Note: The predicted values are computational estimates and should be used as a guide. Experimental validation is recommended for critical applications.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
The toxicological properties of this compound have not been thoroughly investigated[6]. Therefore, it must be treated with the caution afforded to all novel chemical entities. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The azetidine ring, a strained four-membered heterocycle, can be reactive, and while the N-Cbz protecting group reduces some of this reactivity, caution is still warranted[10].
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following protocol is a self-validating system; a breach in any one layer requires an immediate cessation of work and reassessment.
Rationale for PPE Selection
-
Gloves: Double-gloving with nitrile gloves provides robust protection against incidental splashes. Nitrile is selected for its broad chemical resistance.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing (e.g., transfers of larger volumes), a face shield worn over safety goggles is mandated.
-
Lab Coat: A flame-resistant lab coat protects against skin exposure and contamination of personal clothing.
-
Respiratory Protection: Due to the risk of respiratory irritation from vapors or aerosols, handling should occur within a certified chemical fume hood[6][11]. For maintenance or in situations where a fume hood is not available, a NIOSH-approved respirator with OV/AG/P99 cartridges is required[6].
PPE Workflow Diagram
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Experimental Protocols
General Handling Precautions
-
Always handle this compound within a certified chemical fume hood to prevent inhalation exposure[6][11].
-
Use non-sparking tools and prevent electrostatic discharge[8][12].
-
Ensure a safety shower and eye wash station are readily accessible[13].
Protocol: Weighing and Preparing a Solution
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (analytical balance, weigh paper, spatula, appropriate glassware, and solvent).
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, as the compound is hygroscopic[6].
-
Weighing: Tare the analytical balance with the weigh paper. Carefully transfer the desired amount of the compound onto the weigh paper using a clean spatula. Record the exact weight.
-
Transfer: Carefully add the weighed compound to the designated reaction vessel or volumetric flask.
-
Rinsing: Use a small amount of the intended solvent to rinse the weigh paper and spatula to ensure a complete quantitative transfer.
-
Dissolution: Add the remaining solvent to the vessel and mix (e.g., via magnetic stirring) until the compound is fully dissolved.
Emergency Procedures
Immediate and correct response to an emergency is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[6][7].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6][14].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][7].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[6][7].
Accidental Release (Spill) Response
The following decision tree outlines the appropriate response to a spill.
Caption: Spill Response Decision Workflow.
Storage and Stability
Proper storage is essential to maintain the compound's purity and prevent degradation.
-
Temperature: Store in a cool place, with a recommended temperature range of 2-8°C for long-term storage[3].
-
Atmosphere: This compound is hygroscopic and should be stored under an inert gas (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation[6].
-
Container: Keep the container tightly closed in a dry and well-ventilated place[6][8][15].
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and alkalis[11][15].
The carboxylate and benzyl ester functional groups are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. The hydroxymethyl group can undergo oxidation. Storing under an inert, dry atmosphere at a reduced temperature mitigates these degradation pathways.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not allow the product to enter drains[6].
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations[6].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 618446-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. chemical-label.com [chemical-label.com]
- 10. jnsparrowchemical.com [jnsparrowchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. biosynth.com [biosynth.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
Methodological & Application
The Strategic deployment of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged scaffolds that have garnered significant attention is the azetidine ring system. This four-membered saturated heterocycle offers a compelling balance of structural rigidity and favorable physicochemical properties, making it an attractive bioisosteric replacement for larger, more flexible, or more lipophilic moieties.[1][2] This guide provides an in-depth exploration of a key derivative, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, a versatile building block increasingly utilized in the synthesis of sophisticated therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).[3][4]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, field-proven experimental protocols, and an analysis of the strategic considerations underpinning the use of this valuable synthetic intermediate.
I. The Azetidine Motif: A Strategic Advantage in Drug Design
The incorporation of an azetidine ring into a drug candidate can confer several advantages. Its three-dimensional structure provides a defined exit vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements. This conformational constraint can lead to enhanced binding affinity and selectivity for the biological target.[5] Furthermore, the presence of the nitrogen heteroatom can improve aqueous solubility and introduce a key hydrogen bond acceptor site, favorably impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.
II. This compound: A Multifunctional Building Block
This compound (CAS 618446-42-7) is a bifunctional molecule that offers two key points for synthetic elaboration: the secondary amine protected by a carbobenzyloxy (Cbz) group and a primary hydroxyl group.[6] The Cbz group provides robust protection of the azetidine nitrogen, which can be readily removed under standard catalytic hydrogenolysis conditions.[7][8] The primary hydroxyl group serves as a versatile handle for the introduction of diverse functionalities through various chemical transformations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [6] |
| Molecular Weight | 221.26 g/mol | [4] |
| Appearance | Light yellow liquid | [9] |
| Storage | 2-8°C, sealed in dry conditions | [9] |
III. Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor for several classes of therapeutic agents.
PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the E3 ligase and the target protein. This compound is an ideal starting material for the synthesis of rigid and spatially-defined linkers.[3] The azetidine core can serve as a central scaffold, with the deprotected nitrogen and the functionalized hydroxymethyl group providing attachment points for the target-binding and E3 ligase-binding moieties.
Experimental Workflow: PROTAC Linker Synthesis
Caption: General workflow for the synthesis of a PROTAC using the azetidine scaffold.
Bioisosteric Replacement
In drug design, the concept of bioisosterism involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's overall profile. The azetidine ring can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, or even for acyclic linkers. This substitution can lead to improved metabolic stability and a more favorable lipophilicity profile.
Scaffolds for Novel Chemical Space
The rigid framework of the azetidine ring allows for the creation of novel three-dimensional molecular shapes that can explore previously unexploited regions of chemical space. This is particularly relevant for targets that have proven difficult to drug with more traditional, planar molecules, such as certain protein-protein interactions and allosteric sites on GPCRs.[10][11]
IV. Key Synthetic Transformations and Protocols
The following protocols are provided as a guide for the key transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Functionalization of the Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[7][12] This reaction is particularly useful for introducing nucleophiles at the hydroxymethyl position of the azetidine ring.
Reaction Scheme:
Materials:
-
This compound
-
Nucleophile (e.g., 4-hydroxybenzonitrile, phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
Causality Behind Experimental Choices:
-
The use of anhydrous THF is critical to prevent quenching of the reactive intermediates.
-
The dropwise addition of DEAD or DIAD at 0 °C helps to control the exothermic nature of the reaction.
-
The excess of the nucleophile, PPh₃, and DEAD is employed to ensure complete conversion of the starting alcohol.
Protocol 2: Oxidation of the Hydroxyl Group to an Aldehyde
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, which is a versatile intermediate for further synthetic manipulations such as reductive amination or Wittig reactions.
Reaction Scheme:
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15-30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane is a mild and selective oxidizing agent for primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
-
The reaction is typically performed at or below room temperature to maintain selectivity.
-
The quenching step with sodium bicarbonate and sodium thiosulfate is essential to neutralize the acidic byproducts and reduce excess DMP.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
The removal of the Cbz protecting group is a crucial step to liberate the azetidine nitrogen for subsequent coupling reactions. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[3][7][8]
Reaction Scheme:
Caption: Key transformations of this compound.
V. Conclusion
This compound has emerged as a strategically important building block in modern medicinal chemistry. Its inherent structural features, combined with the versatility of its functional groups, provide a robust platform for the synthesis of novel therapeutic agents with improved pharmacological properties. The protocols and application notes presented in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors, ultimately contributing to the development of the next generation of innovative medicines.
VI. References
-
MedChemExpress. This compound. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. --INVALID-LINK--
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. --INVALID-LINK--
-
MedChemExpress. This compound | PROTAC Linker. --INVALID-LINK--
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. --INVALID-LINK--
-
Enamine. Azetidines. --INVALID-LINK--
-
Life Chemicals. Substituted Azetidines in Drug Discovery. --INVALID-LINK--
-
PubMed. Azetidines of pharmacological interest. --INVALID-LINK--
-
PubChem. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. --INVALID-LINK--
-
ChemicalBook. 618446-42-7(this compound) Product Description. --INVALID-LINK--
-
PubMed. Development of allosteric modulators of GPCRs for treatment of CNS disorders. --INVALID-LINK--
-
National Institutes of Health. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. --INVALID-LINK--
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Cbz-azetidine-3-carboxylic acid 97% | CAS: 97628-92-7 | AChemBlock [achemblock.com]
- 11. 97628-92-7 | 1-Cbz-azetidine-3-carboxylic acid | Aryls | Ambeed.com [ambeed.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate in PROTAC Linker Synthesis: An In-Depth Technical Guide
Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Azetidine Scaffolds
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is not merely a passive tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4]
While traditional PROTAC linkers have often relied on flexible polyethylene glycol (PEG) or alkyl chains, there is a growing appreciation for the incorporation of more rigid structural elements to optimize PROTAC performance.[5] Saturated heterocyclic scaffolds, such as azetidine, have emerged as valuable components in modern linker design. The four-membered azetidine ring can impart a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC molecule for optimal ternary complex formation. Furthermore, the introduction of the polar azetidine motif can favorably modulate the physicochemical properties of the PROTAC, potentially improving solubility and cell permeability—common challenges in PROTAC development.
This technical guide provides a detailed protocol for the application of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, a versatile building block for the synthesis of azetidine-containing PROTAC linkers. We will delineate a step-by-step synthesis of a bifunctional azetidine-PEG linker, followed by its sequential conjugation to a warhead and an E3 ligase ligand. The causality behind experimental choices will be explained, and the protocols are designed to be self-validating systems for researchers in drug discovery and chemical biology.
Strategic Overview of the Synthetic Workflow
The synthesis of a complete PROTAC molecule using this compound as a linker precursor can be strategically divided into three main phases:
-
Synthesis of the Bifunctional Azetidine-PEG Linker: This phase involves the activation of the primary alcohol of the starting material, followed by its coupling to a hetero-bifunctional PEG spacer. This creates a linker with two distinct reactive handles for subsequent conjugations.
-
Conjugation to the Warhead (POI Ligand): The deprotected azetidine nitrogen of the bifunctional linker is then coupled to a warhead molecule that possesses a suitable functional group, typically a carboxylic acid, for amide bond formation.
-
Conjugation to the E3 Ligase Ligand: The terminal functional group of the PEG spacer (in this case, an azide) is then utilized to attach the E3 ligase ligand via a highly efficient and orthogonal reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
This modular approach allows for the flexible and convergent synthesis of PROTAC libraries, where different warheads, E3 ligase ligands, and linker lengths can be readily explored.
Caption: Synthetic workflow for an azetidine-containing PROTAC.
Experimental Protocols
PART 1: Synthesis of the Bifunctional Linker: Benzyl 3-((2-(2-azidoethoxy)ethoxy)methyl)azetidine-1-carboxylate
This protocol details the synthesis of a key bifunctional linker intermediate where the azetidine moiety is connected to a short PEG chain terminating in an azide group. The azide serves as a handle for "click" chemistry, while the Cbz-protected azetidine nitrogen will be deprotected later for conjugation.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Commercial sources | 618446-42-7 |
| 2-(2-Azidoethoxy)ethanol | Commercial sources | 180340-91-6 |
| Triphenylphosphine (PPh₃) | Commercial sources | 603-35-0 |
| Diisopropyl azodicarboxylate (DIAD) | Commercial sources | 2446-83-5 |
| Anhydrous Tetrahydrofuran (THF) | Commercial sources | 109-99-9 |
| Ethyl acetate (EtOAc) | Commercial sources | 141-78-6 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep | N/A |
| Brine | In-house prep | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial sources | 7757-82-6 |
| Silica gel for column chromatography (230-400 mesh) | Commercial sources | 7631-86-9 |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), 2-(2-azidoethoxy)ethanol (1.2 eq.), and triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous THF to a concentration of approximately 0.1 M with respect to the starting azetidine.
-
Rationale: An inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen and moisture, which can lead to side products. Anhydrous THF is used as the solvent to ensure the efficiency of the Mitsunobu reaction.[6]
-
-
Mitsunobu Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Rationale: The Mitsunobu reaction is a reliable method for the conversion of primary alcohols to a variety of functional groups, including ethers, with inversion of configuration (though not relevant for this achiral center).[6] The slow addition of DIAD at low temperature helps to control the exothermic reaction and minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Rationale: The aqueous work-up is designed to remove the DIAD-hydrazine byproduct and other water-soluble impurities.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Benzyl 3-((2-(2-azidoethoxy)ethoxy)methyl)azetidine-1-carboxylate.
-
Rationale: Flash chromatography is necessary to separate the product from the major byproduct, triphenylphosphine oxide, which can be challenging to remove otherwise.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
PART 2: Synthesis of the Warhead-Linker Conjugate
This part of the protocol describes the deprotection of the Cbz group from the azetidine nitrogen, followed by amide coupling to a generic carboxylic acid-containing warhead (Warhead-COOH).
Materials and Reagents
| Reagent | Supplier |
| Benzyl 3-((2-(2-azidoethoxy)ethoxy)methyl)azetidine-1-carboxylate | From Part 1 |
| Palladium on carbon (10% Pd/C) | Commercial sources |
| Methanol (MeOH) | Commercial sources |
| Warhead-COOH | User-supplied |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial sources |
| N,N-Diisopropylethylamine (DIPEA) | Commercial sources |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial sources |
Step-by-Step Protocol:
-
Cbz Deprotection: Dissolve the Cbz-protected azetidine-PEG-azide (1.0 eq.) in methanol. Carefully add 10% Pd/C (approx. 10% by weight). Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (H₂) three times, and then stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Rationale: Hydrogenolysis is a standard and clean method for the removal of the Cbz protecting group.[7] Palladium on carbon is a highly effective catalyst for this transformation.
-
-
Catalyst Removal: Monitor the reaction by LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol and combine the filtrates.
-
Caution: Pd/C can be pyrophoric when dry. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.
-
-
Amide Coupling: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Without further purification, dissolve the amine (1.0 eq.) and the Warhead-COOH (1.1 eq.) in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir the reaction mixture at room temperature for 2-4 hours.
-
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and promotes rapid amide bond formation.[2] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.
-
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative HPLC to obtain the pure Warhead-Azetidine-PEG-Azide conjugate.
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.
PART 3: Final PROTAC Synthesis via Click Chemistry
This final stage involves the conjugation of the E3 ligase ligand to the warhead-linker construct via CuAAC.
Materials and Reagents
| Reagent | Supplier |
| Warhead-Azetidine-PEG-Azide | From Part 2 |
| E3 Ligase Ligand-Alkyne (e.g., Pomalidomide-alkyne) | User-synthesized/Commercial |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Commercial sources |
| Sodium ascorbate | Commercial sources |
| tert-Butanol/Water (1:1) | In-house prep |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Warhead-Azetidine-PEG-Azide (1.0 eq.) and the E3 Ligase Ligand-Alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Click Reaction: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.), followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq.). Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Rationale: The CuAAC reaction is a highly efficient and bioorthogonal ligation method.[2] Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.
-
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final PROTAC molecule by preparative HPLC.
Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Mitsunobu reaction | Inactive reagents, insufficient reaction time | Use freshly opened or purified reagents. Ensure anhydrous conditions. Extend reaction time. |
| Low yield in Cbz deprotection | Catalyst poisoning, incomplete reaction | Use fresh catalyst. Ensure the substrate is pure. Increase hydrogen pressure if necessary. |
| Incomplete amide coupling | Inactive coupling reagent, steric hindrance | Use fresh HATU. Consider a different coupling reagent (e.g., HBTU, COMU). Increase reaction time or temperature. |
| Incomplete click reaction | Inactive copper catalyst, poor solubility of reactants | Use freshly prepared solutions of copper sulfate and sodium ascorbate. Consider using a different solvent system or a ligand for copper (e.g., TBTA). |
Conclusion and Future Perspectives
The protocol outlined in this technical guide demonstrates the utility of this compound as a valuable building block for the synthesis of PROTACs with structurally defined, rigid linkers. The incorporation of the azetidine moiety offers a promising strategy to enhance the physicochemical and pharmacological properties of PROTAC molecules. The modular synthetic approach described herein provides a robust platform for the generation of diverse PROTAC libraries, enabling the systematic optimization of linker architecture to achieve potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks like azetidines will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterobifunctional peptidic degraders: New frontiers in targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Synthetic Routes to Derivatize the Hydroxyl Group of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Introduction
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary hydroxyl group on the strained azetidine ring offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The azetidine scaffold itself is a bioisostere for various functional groups and can impart favorable pharmacokinetic properties to drug candidates. This document provides detailed application notes and protocols for the derivatization of the hydroxyl group of this compound into ethers, esters, and amines, providing researchers with a practical guide to expand their chemical libraries.
Strategic Considerations for Derivatization
The chemical reactivity of this compound is primarily centered around the primary alcohol. The carbobenzyloxy (Cbz) protecting group on the azetidine nitrogen is stable under a range of conditions, allowing for selective manipulation of the hydroxyl group. Key considerations for choosing a synthetic route include the desired final functional group, the scale of the reaction, and the availability of reagents. The following sections detail reliable and field-proven protocols for common and synthetically useful transformations.
I. Etherification: Synthesis of Benzyl 3-(alkoxymethyl)azetidine-1-carboxylates
The formation of an ether linkage is a common strategy to modify the steric and electronic properties of a molecule. The Williamson ether synthesis is a robust and widely used method for this transformation.
Scientific Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[1] In this application, the hydroxyl group of this compound is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide to form the desired ether. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to ensure complete deprotonation without competing side reactions.[2] Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.[2]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete alkoxide formation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to enhance nucleophilicity. |
| Temperature | 0 °C to Room Temp. | Controlled addition of NaH at 0°C for safety; reaction at RT for optimal rate. |
| Stoichiometry | 1.2 eq NaH, 1.1 eq Alkyl Halide | Slight excess of base and alkylating agent to drive the reaction to completion. |
II. Esterification: Synthesis of Benzyl 3-(acyloxymethyl)azetidine-1-carboxylates
Esterification is a fundamental transformation that introduces a wide range of functionality. The Steglich esterification is a mild and efficient method, particularly suitable for substrates that may be sensitive to harsh acidic or basic conditions.[2][3]
Scientific Rationale
The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction to proceed efficiently with alcohols.[3] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This method avoids the need for forming a reactive acyl chloride and proceeds under neutral conditions.
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
| Parameter | Condition | Rationale |
| Coupling Agent | EDC | Water-soluble carbodiimide, simplifying workup. |
| Catalyst | DMAP | Acyl transfer catalyst to accelerate the reaction. |
| Solvent | Anhydrous DCM | Aprotic solvent, good for solubility of reagents. |
| Temperature | 0 °C to Room Temp. | Controlled reaction initiation and progression. |
| Stoichiometry | 1.2 eq Acid, 1.5 eq EDC, 0.1 eq DMAP | Excess acid and coupling agent ensure full conversion of the alcohol. |
III. Conversion to Amines: Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate Derivatives
The conversion of a primary alcohol to an amine is a multi-step process that is synthetically valuable for introducing basic nitrogen atoms. A reliable method involves a two-step sequence: conversion of the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine or an amine surrogate like sodium azide.
Scientific Rationale
The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. Mesylation, using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA), transforms the alcohol into a mesylate, which is an excellent leaving group for SN2 reactions.[4] The subsequent displacement of the mesylate with a nitrogen nucleophile, such as an amine, proceeds efficiently. A patent for the synthesis of related azetidine derivatives provides a robust protocol for this transformation.[4]
Experimental Protocol: Mesylation and Nucleophilic Substitution
Step 1: Synthesis of Benzyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
Materials:
-
This compound
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the mixture to below -20 °C using a dry ice/acetone bath.
-
Slowly add a solution of methanesulfonyl chloride (1.8 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -20 °C.
-
After the addition is complete, monitor the reaction by TLC. The reaction is typically complete upon addition.
-
Pour the reaction mixture into a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate as an oil. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of Benzyl 3-((substituted-amino)methyl)azetidine-1-carboxylate
Materials:
-
Crude Benzyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
-
Primary or secondary amine (e.g., 1-phenylpiperazine)
-
Triethylamine (TEA)
-
Water
Procedure:
-
To the crude mesylate from Step 1, add triethylamine (2.2 eq), the desired amine (1.6 eq), and water (in a volume approximately equal to the TEA).
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction by TLC for the consumption of the mesylate.
-
After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the final amine product.
| Parameter | Condition | Rationale |
| Activation | Methanesulfonyl chloride | Converts the hydroxyl into an excellent leaving group. |
| Base (Mesylation) | Triethylamine | Scavenges the HCl generated during the reaction. |
| Nucleophile | Amine of choice | Displaces the mesylate to form the C-N bond. |
| Temperature | -20 °C (Mesylation), 50 °C (Substitution) | Low temperature for controlled mesylation; heating for the SN2 displacement. |
Visualizing the Synthetic Pathways
Caption: Synthetic routes for the derivatization of this compound.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the derivatization of the hydroxyl group of this compound. By employing classic and reliable transformations such as the Williamson ether synthesis, Steglich esterification, and a two-step amination procedure, researchers can efficiently generate a diverse range of analogs for biological evaluation. The provided rationales and detailed procedural steps are intended to empower scientists in drug discovery and development to confidently explore the chemical space around this valuable azetidine scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
using Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate as a chiral building block
An In-Depth Guide to the Application of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate as a Chiral Building Block
Authored by a Senior Application Scientist
The strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Small, strained ring systems, in particular, have garnered significant interest as they offer unique three-dimensional diversity, metabolic stability, and can serve as bioisosteres for more common functional groups.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, provides a compelling structural motif.[2][3][4][5] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for controlled chemical manipulations.[2][4]
This guide focuses on a particularly valuable derivative: this compound. This chiral building block is a trifunctional reagent, presenting a Cbz-protected nitrogen, a primary hydroxyl group, and a stereocenter at the C3 position. This unique combination allows for sequential, regioselective functionalization, making it an exemplary starting material for the synthesis of complex molecules, including novel therapeutics and PROTACs (PROteolysis TArgeting Chimeras).[6][7]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind its synthetic applications.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value |
| Chemical Name | This compound[8] |
| Synonyms | 1-Cbz-3-(hydroxymethyl)azetidine, 1-CBZ-AZETIDINE-3-YL METHANOL[8] |
| CAS Number | 618446-42-7[7][8][9] |
| Molecular Formula | C₁₂H₁₅NO₃[7][8] |
| Molecular Weight | 221.26 g/mol [7][8] |
| Appearance | Typically an oil or low-melting solid |
| Storage | Store under inert gas, refrigerated (2-8°C) for long-term stability.[7] |
Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Handle in a well-ventilated area or a chemical fume hood.[10][11]
-
The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[8][10]
-
In case of contact, rinse the affected area thoroughly with water and seek medical advice.[11]
-
Consult the Safety Data Sheet (SDS) for complete hazard and handling information before use.[10]
Core Synthetic Applications & Protocols
The utility of this compound stems from its three distinct functional handles, which can be addressed in a controlled, stepwise manner.
Figure 1: Key reactive sites of the chiral building block.
Application 1: Functionalization of the Primary Alcohol
The primary hydroxyl group is often the first site of modification, serving as a handle to introduce diverse chemical appendages through ether or ester linkages.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general procedure for the etherification of the hydroxyl group, a common step in building out molecular complexity.
-
Rationale: The Williamson ether synthesis is a robust and reliable method for forming ether bonds. Using a strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. The choice of a non-protic polar solvent like DMF or THF facilitates the SN2 reaction.
-
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Causality: The use of NaH, a strong, non-nucleophilic base, ensures complete and irreversible deprotonation of the alcohol to the corresponding alkoxide. The low temperature controls the exothermic reaction and prevents potential side reactions.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the alkoxide.
-
Alkylating Agent Addition: Cool the mixture back to 0°C and add the desired alkyl halide (R-X, 1.1 eq.) dropwise.
-
Causality: Adding the electrophile at a low temperature helps to manage any exothermicity of the subsequent SN2 reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Causality: The aqueous quench neutralizes any unreacted NaH. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired O-alkylated product.
-
Application 2: Oxidation to Azetidine-3-carboxylic Acid
Oxidizing the primary alcohol to a carboxylic acid transforms the building block into a constrained, non-natural amino acid analogue, a highly valuable component for peptidomimetics and other bioactive molecules.[12][13]
Protocol 2: TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of a stable nitroxyl radical (TEMPO) with a stoichiometric co-oxidant, offering mild conditions that are tolerant of many functional groups, including the Cbz protecting group.
-
Rationale: This protocol avoids the use of harsh heavy metal oxidants like chromium. The catalytic cycle involves oxidation of the alcohol by the N-oxoammonium ion (formed from TEMPO), which is then regenerated by the stoichiometric oxidant (e.g., sodium hypochlorite). A buffered biphasic system helps maintain the optimal pH and facilitates product separation.
-
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.) in a mixture of dichloromethane (DCM) and water (1:1, 0.1 M). Add TEMPO (0.1 eq.) and potassium bromide (KBr, 0.1 eq.).
-
Causality: The biphasic system allows for the separation of the organic substrate and the aqueous oxidant solution. KBr acts as a co-catalyst.
-
-
Oxidation: Cool the vigorously stirring mixture to 0°C. Prepare a solution of sodium hypochlorite (NaOCl, household bleach, ~5-8%, 1.5 eq.) containing sodium bicarbonate (NaHCO₃, 2.0 eq.). Add this bleach solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C.
-
Causality: NaHCO₃ maintains the pH at ~9, which is optimal for the catalytic cycle and prevents side reactions. The slow, cold addition of the oxidant controls the reaction rate and prevents overheating.
-
-
Monitoring: Stir vigorously at 0°C. The characteristic orange color of the reaction should persist. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₄) solution to destroy excess oxidant. Separate the layers.
-
Extraction & Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the aqueous layer with DCM (3x).
-
Causality: The desired carboxylic acid product is deprotonated and soluble in the basic aqueous layer. Acidification protonates it, allowing for extraction into an organic solvent.
-
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting carboxylic acid is often pure enough for the next step, but can be further purified by chromatography or recrystallization if necessary.
-
Application 3: Deprotection and Amide Bond Formation
The Cbz (carboxybenzyl) group is a versatile protecting group for amines that can be readily removed by catalytic hydrogenolysis. This unmasks the azetidine nitrogen, allowing it to be acylated or used in peptide coupling reactions.
Figure 2: A representative synthetic workflow.
Protocol 3: Cbz Deprotection and Peptide Coupling
This two-part protocol demonstrates the unmasking of the secondary amine followed by its incorporation into a peptide-like structure.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for Cbz deprotection, yielding the free amine and toluene and carbon dioxide as byproducts, which are easily removed. Subsequent peptide coupling using a standard reagent like HATU provides a high-yielding and low-racemization method for amide bond formation.
-
Step-by-Step Methodology (Part A - Cbz Deprotection):
-
Setup: Dissolve the Cbz-protected azetidine (1.0 eq.) in methanol (MeOH) or ethyl acetate (EtOAc) (0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add palladium on carbon (Pd/C, 10 wt%, 0.05 eq.) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Completion: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-6 hours), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: Celite filtration is crucial to remove the pyrophoric palladium catalyst. The pad should be washed with the reaction solvent and kept wet until it can be disposed of safely.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting free amine is often used directly in the next step without further purification.
-
-
Step-by-Step Methodology (Part B - Peptide Coupling):
-
Activation: In a separate flask, dissolve the desired N-protected amino acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF (0.2 M). Stir at room temperature for 15-20 minutes.
-
Causality: HATU is a highly effective peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the resulting salts and facilitate the reaction.
-
-
Coupling: Add a solution of the deprotected azetidine amine from Part A (1.0 eq.) in DMF to the activated amino acid solution.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Conclusion
This compound is a powerful and versatile chiral building block. Its well-differentiated functional groups allow for a logical and stepwise approach to the synthesis of complex, high-value molecules. The protocols outlined in this guide provide a robust starting point for researchers looking to leverage the unique structural and conformational properties of the azetidine scaffold. By understanding the causality behind each experimental step, scientists can confidently adapt and apply these methods to their specific synthetic targets, accelerating discovery in medicinal chemistry and beyond.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. echemi.com [echemi.com]
- 11. capotchem.cn [capotchem.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
reaction conditions for coupling Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Exploring Coupling Strategies
I'm currently delving into the reaction conditions for coupling Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. My primary focus is on identifying prevalent coupling partners and different reaction methodologies that could be applicable. I'm prioritizing the exploration of known reaction classes and their application to this specific substrate.
Planning Protocol Structure
My plan is to start with some intensive Google searches to find relevant coupling conditions, partners, and reaction types for this specific substrate. I'm prioritizing established protocols, mechanisms, and reliable sources. The application note will begin with an introduction to the compound's importance, followed by sections for each key coupling type, detailing principles, rationale, and reproducible protocols. Finally, I'll present key data in tables.
Investigating Coupling Reactions
I'm now starting exhaustive searches on coupling conditions for the target compound, focusing on amide, ether, and ester formations. I am prioritizing finding relevant reagents, catalysts, and conditions, as well as mechanistic insights and reliable sources. The application note will provide an introduction to the compound, followed by sections for each key coupling type with explanations and protocols. Clear tables will present the key data.
Investigating Linker Chemistry
I've been delving into the literature and online resources, and initial findings suggest this molecule is indeed a building block for PROTAC linkers. Coupling reactions centered on the hydroxyl group seem most promising based on the search results. I'm focusing on those reaction types now.
Pinpointing Specific Protocols
I'm now zeroing in on finding detailed protocols. While initial searches identified its role as a PROTAC linker, and highlighted potential reaction pathways around the hydroxyl group - esterification, etherification, Mitsunobu, and even amide bond formation - the searches lack the specificity needed for practical application. I need concrete examples using this molecule or close analogs. Next steps are refining the search to unearth publications or patents detailing specific reaction conditions using this compound.
Deepening Search Parameters
I'm expanding my search using more targeted keywords and the CAS number, and I'm also including patents in my search criteria. My goal is to unearth detailed experimental sections with specific protocols. I'm focusing on "Mitsunobu reaction", "etherification", and "esterification" with this molecule. I'm also looking for reactions where the Cbz protecting group has been removed, and the primary amine formed in order to find examples of amide bond formation.
Targeting Specific Reactions
I'm now expanding my search using more targeted keywords. My focus is now on finding very specific protocols and conditions using the CAS number. I will look for patents and publications with detailed experimental procedures for reactions using this compound. I aim to create protocols for O-alkylation, esterification, and Mitsunobu reactions, highlighting the reasoning behind reagent and condition choices.
Focusing on Protocols
I've moved past the initial overview of coupling reactions. Now, I'm digging into the nitty-gritty. I'm actively seeking specific, detailed protocols. My aim is to find step-by-step instructions for Mitsunobu, Williamson ether synthesis, and Steglich esterification, all tailored specifically for use with Benzyl 3-(...)-substituted compounds.
Adapting Existing Procedures
I'm now honing in on the practicality of these reactions. While the general reactions are understood, the challenge is finding step-by-step instructions for this compound. I found a useful Mitsunobu reaction example, but O-alkylation and esterification remain a hurdle. I'm focusing on adapting general protocols, justifying each change, and bolstering claims with citations. The guide needs to be more than a summary; it has to be a robust, practical resource.
Examining Synthesis Strategies
I've made some good progress. I've got a solid technical guide for the Mitsunobu reaction to synthesize a close analog, 3-(phenoxymethyl)azetidine. This is a big step forward. I've also found general protocols for Williamson ether synthesis and Steglich esterification, though specific examples for my target are still missing. I need to keep looking.
Analyzing Reaction Feasibility
Now, I'm confident I can move forward. The Mitsunobu section is solid with the 3-(phenoxymethyl)azetidine guide. I have enough to adapt those Williamson ether and Steglich protocols, even without exact examples. I can clearly explain the conditions, and I know how to activate alcohols with tosyl chloride. Context from the PROTAC linker information strengthens the intro. I can structure the note, draft protocols, and illustrate everything. No more searching is needed.
Application Notes & Protocols: A Guide to Incorporating Azetidine Moieties into Novel Drug Candidates
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2] Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties makes it a powerful tool for drug designers seeking to optimize lead compounds and explore novel chemical space. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical considerations for incorporating azetidine moieties into next-generation therapeutics. We offer field-proven insights, detailed experimental protocols, and data-driven case studies to empower researchers, scientists, and drug development professionals in their quest for innovative medicines.
The Strategic Value of Azetidines in Drug Design
The decision to incorporate an azetidine is a strategic one, aimed at addressing specific challenges in the drug discovery pipeline, from potency and selectivity to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The value of this scaffold is rooted in its distinct stereoelectronic features.
-
Conformational Rigidity and Pre-organization : Unlike flexible aliphatic chains, the puckered four-membered ring of azetidine restricts the conformational freedom of a molecule.[3][4] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to a substantial increase in binding affinity and potency.[3]
-
Improved Physicochemical Profile : The replacement of traditional lipophilic groups (e.g., tert-butyl or phenyl rings) with an azetidine moiety can be an effective strategy for improving aqueous solubility and reducing lipophilicity (LogP). This modulation is critical for enhancing oral bioavailability and achieving a favorable ADME profile.[5] Furthermore, incorporating azetidines increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with higher clinical success rates.[5]
-
Enhanced Metabolic Stability : The strained C-N and C-C bonds within the azetidine ring can alter the metabolic profile of a drug candidate. The scaffold itself is often resistant to common metabolic pathways like CYP450-mediated oxidation, thereby improving the compound's half-life and in vivo stability.[5]
-
Vectorial Exit from Aromatic Space : The azetidine ring provides a three-dimensional exit vector from flat, aromatic systems. This allows medicinal chemists to probe regions of protein binding pockets that are inaccessible to planar molecules, unlocking new opportunities for potency and selectivity.
-
Bioisosteric Replacement : Azetidines can serve as effective bioisosteres for other common functional groups. For instance, a 3-substituted azetidine can mimic the spatial arrangement of a gem-dimethyl group or act as a constrained analog of a pyrrolidine or piperidine, offering a unique set of properties.
At least seven FDA-approved drugs contain the azetidine residue, including the antihypertensive calcium channel blocker Azelnidipine, highlighting the clinical translation of these strategic advantages.[2][3][6]
Core Synthetic Strategies and Methodologies
Historically, the synthesis of the strained azetidine ring was considered challenging.[7][8] However, recent advancements in synthetic organic chemistry have furnished a robust toolbox for the construction and functionalization of this valuable scaffold.
Caption: Workflow for the Synthesis and Diversification of Azetidine-Containing Drug Candidates.
Intramolecular Cyclization Strategies
The most traditional and reliable methods for forming the azetidine ring involve the intramolecular cyclization of a linear precursor.
-
From γ-Amino Alcohols (Mitsunobu Reaction) : This is a highly efficient method where a 1,3-amino alcohol is treated with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The reaction proceeds via in situ activation of the primary alcohol, followed by an intramolecular SN2 attack by the protected amine to form the four-membered ring. This method is valued for its mild conditions and broad substrate scope.[9]
-
From γ-Haloamines : The base-catalyzed cyclization of γ-haloamines is another foundational approach.[9] A primary or secondary amine attacks the carbon bearing a leaving group (Cl, Br, I, or OTs) at the γ-position. The choice of base is critical to deprotonate the amine without promoting elimination side reactions.[9]
Modern C-H Activation/Amination Methods
Recent breakthroughs have enabled the direct formation of azetidines from C-H bonds, offering greater efficiency and atom economy.
-
Palladium-Catalyzed Intramolecular C(sp³)–H Amination : This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond.[2] The reaction typically requires a directing group, such as a picolinamide, attached to the nitrogen atom to guide the palladium catalyst to a specific γ-C(sp³)–H bond for regioselective amination.[1] This method provides access to complex and densely functionalized azetidines that are difficult to synthesize otherwise.[1][2]
Strain-Release Functionalization
This innovative approach leverages the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force. ABBs react readily with a wide range of nucleophiles and radical species to open the bicyclic system, cleanly forming 3-substituted azetidines. This method is particularly attractive for its ability to rapidly generate diverse libraries of 3-functionalized scaffolds.[1]
Photochemical Modifications
Direct functionalization of the azetidine ring is also a viable strategy. Collaborative studies between Enamine and Pfizer have demonstrated that azetidine-2-carboxylic acids can be directly modified with alkenes via a photochemical process.[6] This reaction, which can be performed in both batch and flow, enables the synthesis of novel alkyl azetidines on a multigram scale, providing valuable building blocks for drug discovery.[6]
Case Study: Azetidine-Based STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology. A recent study detailed the discovery of potent, small-molecule STAT3 inhibitors built around an azetidine core. This case study exemplifies how the strategic incorporation of an azetidine can lead to compounds with desirable drug-like properties.[10]
Initial lead compounds suffered from poor solubility and metabolic instability. By replacing a lipophilic cyclohexylbenzyl moiety with various azetidine-based groups, the researchers were able to significantly improve the physicochemical properties of the series.[10]
Caption: Simplified STAT3 Signaling Pathway and the Site of Action for Azetidine-Based Inhibitors.
The following table summarizes the structure-activity relationship (SAR) for a subset of the synthesized azetidine amides, demonstrating the impact of these modifications on inhibitory potency.
| Compound ID | R Group (on Azetidine) | STAT3 IC₅₀ (µM) | Solubility (µM) |
| 5p | 4-Pyrazinyl | 0.46 | 75 |
| 5q | 5-Pyrimidinyl | 0.46 | > 100 |
| 5r | 3-Pyridazinyl | 0.70 | 98 |
| Lead | Cyclohexylbenzyl | ~1.0 | < 10 |
| Data synthesized from J. Med. Chem. 2021, 64, 1, 656–675.[10] |
The data clearly shows that replacing the highly lipophilic lead structure with polar, azetidine-linked heterocyclic rings not only retained or improved potency but also dramatically enhanced aqueous solubility, a critical parameter for in vivo activity.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative azetidine-containing compound.
Protocol 1: Synthesis of 2-Alkyl-Azetidines via Photochemical Decarboxylative Coupling
This protocol is adapted from a modern method for the direct C-2 functionalization of azetidines.[6] It describes the coupling of N-Boc-azetidine-2-carboxylic acid with 4-vinylpyridine.
Materials:
-
N-Boc-azetidine-2-carboxylic acid (1.0 equiv)
-
4-Vinylpyridine (2.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2.5 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Blue LED light source (e.g., Kessil A160WE)
-
Schlenk flask or similar reaction vessel
-
Standard purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (e.g., 150 mg, 0.745 mmol), LiOH·H₂O (34.4 mg, 0.820 mmol), and the photocatalyst 4CzIPN (e.g., 14.6 mg, 18.6 µmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous DMF (to achieve a 0.2 M concentration, ~3.7 mL).
-
Degassing: Degas the resulting solution by sparging with Argon for 15-20 minutes.
-
Reactant Addition: Add 4-vinylpyridine (e.g., 157 mg, 1.49 mmol) to the reaction mixture via syringe.
-
Photocatalysis: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature near room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-alkyl-azetidine product.
Protocol 2: Standard Characterization of a Novel Azetidine Derivative
Objective: To confirm the structure and purity of the compound synthesized in Protocol 1.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. Confirm the presence of characteristic azetidine ring protons (typically in the range of 3.5-4.5 ppm). Analyze coupling constants to infer the stereochemistry and ring pucker.[11] The integration of signals should correspond to the expected number of protons.
-
¹³C NMR: Acquire a carbon NMR spectrum. Confirm the number of unique carbon environments matches the expected structure. The strained ring carbons will have characteristic chemical shifts.
-
2D NMR (COSY, HSQC): If the structure is complex, run 2D NMR experiments to confirm proton-proton and proton-carbon correlations.
2. Mass Spectrometry (MS):
-
Method: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). Compare the measured mass to the calculated theoretical mass. The difference should be less than 5 ppm to confirm the elemental composition.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Method: Acquire an IR spectrum of the pure compound.
-
Analysis: Confirm the presence of key functional groups. For the product of Protocol 1, look for the N-Boc carbonyl stretch (~1690 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions.[12]
4. Purity Analysis (HPLC):
-
Method: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analysis: Develop a suitable method (column, mobile phase, gradient) to resolve the product from any impurities. Integrate the peak areas to determine the purity of the sample, which should typically be >95% for use in biological assays.
By following these robust synthetic and analytical protocols, researchers can confidently incorporate novel azetidine moieties into their drug candidates and rigorously validate their chemical identity and quality.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
- 12. jmchemsci.com [jmchemsci.com]
Navigating the Synthesis of Azetidine-3-Methanol Derivatives: A Guide to Protecting Group Strategies
Introduction: The Rising Prominence of Azetidine Scaffolds in Drug Discovery
Azetidine-containing molecules, particularly azetidine-3-methanol and its derivatives, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique three-dimensional structure, conferred by the strained four-membered ring, offers a compelling combination of rigidity and polarity. This can lead to improved pharmacological properties such as enhanced binding affinity, metabolic stability, and favorable pharmacokinetic profiles. The successful incorporation of these valuable building blocks into complex drug candidates, however, hinges on the strategic use of protecting groups to temporarily mask the reactive azetidine nitrogen and the primary hydroxyl group. This guide provides an in-depth exploration of protecting group strategies tailored for azetidine-3-methanol derivatives, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.
The Dichotomy of Reactivity: Protecting the Azetidine Nitrogen and the Primary Alcohol
Azetidine-3-methanol presents a dual challenge for the synthetic chemist: a nucleophilic secondary amine within a strained ring and a reactive primary alcohol. The selection of appropriate protecting groups is therefore paramount to achieving chemoselectivity in subsequent transformations. An ideal protecting group strategy should not only be robust enough to withstand a variety of reaction conditions but also allow for selective deprotection without compromising the integrity of the azetidine ring.
Protecting the Azetidine Nitrogen: A Balancing Act of Stability and Labilety
The secondary amine of the azetidine ring is a potent nucleophile and a site of basicity. Its protection is often the first consideration in a synthetic route. The choice of the nitrogen protecting group is critical, as it must be stable to the conditions required for subsequent functionalization of the hydroxyl group, yet readily removable when desired.
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for the azetidine nitrogen. Its widespread use stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and straightforward removal under acidic conditions.
-
Rationale for Use: The Boc group is stable to many reducing and oxidizing agents, organometallic reagents, and basic conditions, making it compatible with a broad spectrum of synthetic transformations.[1] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), which is often well-tolerated by the azetidine ring.[1]
The benzyloxycarbonyl (Cbz or Z) group offers an excellent orthogonal protecting group strategy when used in conjunction with acid-labile groups. Its removal via catalytic hydrogenation provides a mild and selective deprotection method that leaves acid-sensitive groups, such as silyl ethers, intact.
-
Rationale for Use: The ability to deprotect the Cbz group under neutral conditions (hydrogenolysis) allows for the selective unmasking of the azetidine nitrogen in the presence of acid-labile protecting groups on other parts of the molecule.[1] This orthogonality is crucial for the sequential functionalization of the molecule.
Protecting the Primary Hydroxyl Group: Leveraging Steric Hindrance and Orthogonality
The primary alcohol of azetidine-3-methanol is susceptible to oxidation and can act as a nucleophile. Its protection is necessary when performing reactions that target the azetidine nitrogen or other functionalities.
The tert-butyldimethylsilyl (TBDMS or TBS) group is a highly effective and widely used protecting group for primary alcohols. Its significant steric bulk allows for the selective protection of less hindered primary alcohols over more hindered secondary or tertiary alcohols.
-
Rationale for Use: TBDMS ethers are stable to a broad range of non-acidic reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and basic conditions.[2] They are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions, offering multiple deprotection options.
The benzyl (Bn) group is another robust protecting group for alcohols. Introduced under basic conditions using benzyl bromide or chloride, it is stable to a wide array of acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Rationale for Use: Similar to the Cbz group on nitrogen, the benzyl group on the oxygen can be removed by catalytic hydrogenation. This allows for the simultaneous deprotection of N-Cbz and O-Bn groups or the selective deprotection of one in the presence of other protecting groups that are stable to hydrogenolysis.
Orthogonal Protecting Group Strategies: A Symphony of Selectivity
The true power of protecting group chemistry is realized through the implementation of orthogonal strategies. In the context of azetidine-3-methanol, this involves choosing a pair of protecting groups for the nitrogen and oxygen that can be removed independently of one another. This allows for the selective functionalization of either the amine or the alcohol at any point in the synthetic sequence.
A classic and highly effective orthogonal pairing for azetidine-3-methanol is the N-Boc and O-TBDMS combination.
-
The N-Boc/O-TBDMS Strategy:
-
Protection: The azetidine nitrogen is first protected with a Boc group, followed by the protection of the primary alcohol as a TBDMS ether.
-
Selective O-Deprotection: The TBDMS group can be selectively removed using a fluoride source (e.g., TBAF in THF) without affecting the N-Boc group. This allows for reactions at the primary alcohol.
-
Selective N-Deprotection: The N-Boc group can be selectively cleaved under acidic conditions (e.g., TFA in DCM) while the TBDMS ether remains intact. This permits functionalization of the azetidine nitrogen.
-
Global Deprotection: Both groups can be removed simultaneously under strongly acidic conditions if desired.
-
Data Presentation: A Comparative Overview of Common Protecting Groups
| Protecting Group | Functional Group | Introduction Reagents | Cleavage Reagents | Stability |
| Boc | Amine | Boc₂O, Base (e.g., Et₃N, DMAP) | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenation, mild reduction/oxidation. |
| Cbz | Amine | Cbz-Cl, Base | H₂, Pd/C; HBr/AcOH | Stable to acidic and basic conditions (non-reductive). Orthogonal to Boc. |
| TBDMS | Alcohol | TBDMSCl, Imidazole, DMF | F⁻ (e.g., TBAF); Acid (e.g., AcOH, HCl) | Stable to base, many oxidizing/reducing agents, organometallics. |
| Bn | Alcohol | BnBr or BnCl, Base (e.g., NaH) | H₂, Pd/C; Strong Acid | Stable to a wide range of acidic and basic conditions, and many redox reagents. |
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine-3-methanol
Objective: To protect the secondary amine of azetidine-3-methanol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Azetidine-3-methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve azetidine-3-methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidine-3-methanol.
Protocol 2: O-TBDMS Protection of N-Boc-azetidine-3-methanol
Objective: To protect the primary hydroxyl group of N-Boc-azetidine-3-methanol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
N-Boc-azetidine-3-methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-azetidine-3-methanol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-TBDMS-azetidine-3-methanol.[2]
Protocol 3: Selective Deprotection of the TBDMS Group
Objective: To selectively remove the TBDMS protecting group in the presence of an N-Boc group.
Materials:
-
N-Boc-O-TBDMS-azetidine-3-methanol
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-O-TBDMS-azetidine-3-methanol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-azetidine-3-methanol.
Protocol 4: Selective Deprotection of the Boc Group
Objective: To selectively remove the N-Boc protecting group in the presence of an O-TBDMS group.
Materials:
-
N-Boc-O-TBDMS-azetidine-3-methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-O-TBDMS-azetidine-3-methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the excess acid (caution: CO₂ evolution).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield O-TBDMS-azetidine-3-methanol. Further purification may be performed if necessary.
Conclusion: Empowering Synthesis through Strategic Protection
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules incorporating the azetidine-3-methanol scaffold. By understanding the stability and lability of common protecting groups such as Boc, Cbz, TBDMS, and Bn, and by implementing orthogonal strategies, chemists can navigate intricate synthetic pathways with precision and control. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and reliable synthesis of novel azetidine-based compounds for the advancement of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The inherent ring strain of the azetidine ring, while a source of its unique reactivity, also presents significant synthetic hurdles.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low yields in my azetidine synthesis. What are the most common culprits?
A1: Low yields in azetidine synthesis are a frequent challenge and can often be attributed to a few key factors. The high activation energy required to form the strained four-membered ring is a primary thermodynamic barrier.[3] Competing side reactions that lead to more thermodynamically stable products, such as five- or six-membered rings (e.g., pyrrolidines), are a major kinetic hurdle.[3][4] Additionally, steric hindrance from bulky substituents on your substrate can impede the necessary intramolecular cyclization.[3] The choice of leaving group and optimization of reaction conditions (temperature, solvent, catalyst) are also critical for success.[3]
Q2: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired azetidine. Why is this happening and how can I fix it?
A2: This is a classic regioselectivity issue, particularly common in intramolecular cyclizations of precursors like epoxy amines. The formation of a pyrrolidine arises from a competing 5-endo-tet ring closure, while the desired azetidine is formed via a 4-exo-tet cyclization.[4] While the 4-exo-tet pathway is generally kinetically favored according to Baldwin's rules, the 5-endo-tet pathway can become competitive under certain conditions, leading to the more thermodynamically stable five-membered ring.[4]
To favor the azetidine product, consider the following:
-
Catalyst Choice: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to significantly favor the formation of the azetidine product in the intramolecular aminolysis of cis-3,4-epoxy amines.[4][5]
-
Solvent Optimization: The reaction solvent can influence the regioselectivity. A screen of solvents may be necessary to find the optimal conditions for your specific substrate.[4]
Q3: I'm struggling with ring-opening of my synthesized azetidine. What conditions promote this and how can I prevent it?
A3: Due to their significant ring strain, azetidines are susceptible to nucleophilic ring-opening.[1][6] This can be promoted by both acidic and basic conditions, as well as by certain nucleophiles. For instance, quaternization of the azetidine nitrogen with an alkylating agent like methyl trifluoromethanesulfonate forms a highly reactive azetidinium ion that is readily opened by nucleophiles.[7] Some ring-opening reactions may also be induced by elevated temperatures.[7]
To mitigate unwanted ring-opening:
-
Control pH: Maintain neutral or mildly basic conditions during workup and purification.
-
Protecting Groups: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups can reduce the nucleophilicity of the nitrogen, making it less prone to protonation and subsequent ring-opening.[1]
-
Temperature Control: Avoid excessive heating during the reaction and purification steps unless the reaction protocol specifically requires it.
Q4: My azetidine synthesis is leading to dimerization or polymerization. What causes this and what can I do to favor the intramolecular reaction?
A4: Dimerization and polymerization are common intermolecular side reactions that compete with the desired intramolecular cyclization.[1] This is particularly prevalent at higher concentrations. The most effective way to favor the intramolecular pathway is to employ high-dilution conditions. By significantly reducing the concentration of the starting material, you decrease the probability of intermolecular collisions, thus favoring the intramolecular ring-closing reaction.
Troubleshooting Guides
Problem 1: Formation of Pyrrolidine Byproduct in the Cyclization of a cis-3,4-Epoxy Amine
Symptoms:
-
NMR and LC-MS analysis show a mixture of the desired 3-hydroxyazetidine and a significant amount of a 3-hydroxypyrrolidine byproduct.
Root Cause Analysis:
-
The formation of the pyrrolidine is due to a competing 5-endo-tet cyclization pathway.[4] This can be influenced by the reaction conditions, particularly the catalyst and solvent.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Polar Azetidine Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the nuanced challenges of purifying polar azetidine derivatives. The unique combination of the strained four-membered ring and the presence of polar functional groups makes these valuable compounds notoriously difficult to isolate in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve your purification goals.
The Azetidine Purification Dilemma: A Balancing Act
Polar azetidine derivatives present a dual challenge. Their polarity often leads to poor retention on traditional reversed-phase chromatography media, while the inherent ring strain of the azetidine core makes them susceptible to degradation under harsh purification conditions, particularly acidic environments.[1][2] This guide is structured to address these core issues head-on, providing you with the knowledge to select and optimize the appropriate purification strategy for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My polar azetidine derivative shows little to no retention on my C18 column. What are my options?
This is a classic issue when dealing with highly polar analytes.[3] Standard C18 columns are often too hydrophobic to effectively retain these compounds. Here are several strategies to enhance retention:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed with a polar group embedded near the base of the alkyl chain, which helps to retain polar compounds and allows for the use of highly aqueous mobile phases without phase collapse.[4][5]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[6][7][8] It utilizes a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] This promotes the partitioning of polar analytes into the water-enriched layer on the stationary phase, leading to increased retention.[8]
-
Utilize Mixed-Mode Chromatography: This powerful technique employs stationary phases with both reversed-phase and ion-exchange functionalities.[10][11][12] This allows for multiple retention mechanisms, significantly improving the separation of complex mixtures containing polar and ionizable compounds.[12][13][14]
-
Consider Ion-Pairing Agents: While sometimes complex to use, adding an ion-pairing agent to the mobile phase can effectively increase the retention of charged azetidine derivatives on a reversed-phase column.[3][10] However, be mindful that these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[10][13]
Q2: I'm observing significant peak tailing during the HPLC purification of my azetidine derivative. What's causing this and how can I fix it?
Peak tailing is often a result of strong, undesirable interactions between the basic nitrogen of the azetidine ring and acidic silanol groups on the surface of silica-based stationary phases.[15] Here’s how to address it:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1%), into your mobile phase can help to saturate the active silanol sites, leading to improved peak symmetry.[15]
-
Use a Base-Deactivated Column: Many modern HPLC columns are "base-deactivated," meaning they have been treated to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic compounds.
-
Control the pH of the Mobile Phase: For ionizable azetidines, adjusting the mobile phase pH can have a dramatic effect on peak shape. Buffering the mobile phase to a pH that ensures the analyte is in a single ionic state can lead to sharper, more symmetrical peaks.[6]
Q3: My azetidine derivative seems to be degrading during purification on silica gel. How can I prevent this?
The acidic nature of standard silica gel can catalyze the ring-opening of the strained azetidine ring, leading to product degradation and low recovery.[1][16] This is a critical consideration for these sensitive compounds.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina for your column chromatography.[15][16] These stationary phases are much gentler on acid-sensitive compounds.
-
Neutralize the Silica Gel: You can deactivate silica gel by pre-treating it with a solution containing a non-nucleophilic base like triethylamine.[1] This can be done by preparing a slurry of the silica gel in the eluent containing the base before packing the column.
-
Minimize Contact Time: Work efficiently to reduce the amount of time your compound spends on the column.[15]
-
Consider Alternative Purification Methods: If your compound is a solid, recrystallization can be a highly effective and gentle method of purification that avoids contact with acidic stationary phases.[1][16][17]
Troubleshooting Guide: Common Purification Scenarios
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Compound degradation on acidic stationary phase.[1]- Volatility of the azetidine derivative.[15]- Irreversible adsorption to the stationary phase. | - Switch to a neutral or basic stationary phase (e.g., alumina).[16]- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[15]- For volatile compounds, use cooled solvents and minimize exposure to vacuum.[15]- Consider recrystallization as an alternative to chromatography.[16][17] |
| Co-elution with Polar Impurities | - Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase composition. For HILIC, carefully adjust the water content.[8]- Switch to a column with a different selectivity (e.g., from a C18 to a polar-embedded or HILIC column).[4][6]- Explore mixed-mode chromatography for orthogonal separation mechanisms.[11][12] |
| Poor Resolution Between Enantiomers (for chiral azetidines) | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase conditions. | - Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).[18]- Optimize the mobile phase, including the organic modifier and any additives, to enhance chiral recognition.[18]- Normal phase chromatography is often effective for separating diastereomers.[19][20] |
| Product Crystallizes on the Column | - The eluent is a poor solvent for the compound, leading to precipitation.[21] | - Increase the proportion of the more polar solvent in the eluent to improve solubility.[21]- Pre-purify the crude mixture to remove impurities that may be inducing crystallization.[21] |
| Inconsistent Retention Times | - Column equilibration issues, especially with HILIC or ion-pairing chromatography.[10]- Mobile phase pH drift. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[10]- Use a buffered mobile phase to maintain a stable pH.[6] |
Experimental Protocols
Protocol 1: Purification of a Polar Azetidine Using HILIC
This protocol provides a starting point for developing a HILIC method for a polar, non-ionizable azetidine derivative.
-
Column Selection: Start with a silica or amide-based HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water
-
Solvent B: Acetonitrile
-
-
Initial Gradient Conditions:
-
0-1 min: 95% B
-
1-10 min: Gradient from 95% B to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-20 min: Re-equilibrate at 95% B
-
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition to ensure good peak shape.
-
Optimization: Adjust the gradient slope and the buffer concentration to optimize the separation of your target compound from impurities.
Protocol 2: Deactivating Silica Gel for Flash Chromatography
This protocol describes how to neutralize silica gel to prevent the degradation of acid-sensitive azetidines.
-
Prepare the Slurry: In a fume hood, add the required amount of silica gel to a flask.
-
Add the Eluent with Base: Prepare your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and add 0.5-1% triethylamine.
-
Mix Thoroughly: Add the eluent containing triethylamine to the silica gel to form a slurry. Gently swirl the flask to ensure the silica is fully wetted and the base is evenly distributed.
-
Pack the Column: Pack the column with the neutralized silica slurry as you normally would.
-
Run the Chromatography: Proceed with your flash chromatography, using the eluent containing triethylamine.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy for polar azetidine derivatives.
Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: A systematic approach to troubleshooting and resolving poor peak shape in the HPLC analysis of azetidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mt.com [mt.com]
- 18. benchchem.com [benchchem.com]
- 19. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chromatography [chem.rochester.edu]
stability issues of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutics and as a PROTAC linker.[1] Its strained four-membered azetidine ring, while synthetically useful, can also be susceptible to degradation under certain experimental conditions.[2][3] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A: The main stability concerns stem from the interplay between the strained azetidine ring and the N-Cbz (carboxybenzyl) protecting group.[2][3] Under certain acidic or basic conditions, the molecule can undergo ring-opening, hydrolysis of the carbamate, or other decomposition pathways.
Q2: Is the Cbz group on the azetidine nitrogen stable to acidic conditions?
A: The Cbz group is generally considered stable to mildly acidic conditions.[4] However, strong acids can lead to its cleavage.[4][5][6] For this specific molecule, the primary concern under acidic conditions is often the acid-mediated ring-opening of the azetidine, which can be catalyzed by protonation of the azetidine nitrogen.[2]
Q3: What happens to this compound under basic conditions?
A: The carbamate linkage is susceptible to hydrolysis under basic conditions, which would cleave the benzyl chloroformate group.[7][8] The rate of hydrolysis is dependent on the pH, temperature, and solvent system.
Q4: Can the azetidine ring open during routine experimental procedures?
A: Yes, particularly under acidic conditions. The protonated azetidinium ion is more susceptible to nucleophilic attack, which can lead to ring-opening.[9][10] The specific outcome of the ring-opening reaction can be influenced by the nature of the nucleophile present in the reaction mixture.[9]
Q5: Are there any specific reagents that are incompatible with this compound?
A: Yes. According to safety data sheets, incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]
II. Troubleshooting Guide: Stability Issues in Experimental Workflows
This section addresses specific problems that may arise during the use of this compound and provides actionable solutions.
Issue 1: Unexpected Side Products or Low Yields in Acidic Reactions
Symptoms:
-
Formation of multiple unidentified spots on TLC or peaks in LC-MS.
-
Lower than expected yield of the desired product.
-
Isolation of products with a higher molecular weight than expected, suggesting dimerization or reaction with solvent.
Potential Cause: Acid-Mediated Azetidine Ring-Opening
Under acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This strained intermediate is susceptible to nucleophilic attack by other species in the reaction mixture (e.g., solvents, counter-ions, or other reactants), leading to ring-opening.[9][10][12]
Workflow for Diagnosing and Resolving Acid-Mediated Decomposition:
Caption: Troubleshooting workflow for acid-mediated decomposition.
Detailed Protocol for Stability Assessment under Acidic Conditions:
-
Setup: Prepare solutions of this compound in a range of acidic buffers (e.g., pH 2, 4, 6) and in common acidic reagents used in your synthesis (e.g., 1M HCl in dioxane, TFA/DCM mixtures).
-
Incubation: Stir the solutions at room temperature and at the intended reaction temperature.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of each solution and quench with a suitable base (e.g., saturated sodium bicarbonate).
-
Analysis: Analyze the quenched aliquots by LC-MS and/or TLC to determine the extent of decomposition and identify any major degradation products.
Issue 2: Cbz-Deprotection or Hydrolysis Under Basic Conditions
Symptoms:
-
Appearance of a new, more polar spot on TLC that corresponds to the deprotected azetidine.
-
Detection of benzyl alcohol or related byproducts in the reaction mixture.
-
Difficulty in isolating the desired product due to contamination with the free amine.
Potential Cause: Base-Mediated Hydrolysis of the Carbamate
The carbamate linkage is an ester of carbamic acid and is susceptible to hydrolysis under basic conditions.[13] This reaction cleaves the Cbz group, yielding the free amine, carbon dioxide, and benzyl alcohol.[13]
Workflow for Diagnosing and Resolving Base-Mediated Decomposition:
Caption: Troubleshooting workflow for base-mediated hydrolysis.
Detailed Protocol for Stability Assessment under Basic Conditions:
-
Setup: Prepare solutions of this compound in a range of basic buffers (e.g., pH 8, 10, 12) and in common basic reagents (e.g., 1M NaOH, triethylamine in methanol).
-
Incubation: Stir the solutions at room temperature and at the intended reaction temperature.
-
Monitoring: At regular intervals, take an aliquot and neutralize it with a suitable acid (e.g., 1M HCl).
-
Analysis: Analyze the neutralized aliquots by LC-MS and/or TLC to monitor for the appearance of the deprotected product and benzyl alcohol.
III. Mechanistic Insights
Acid-Catalyzed Ring Opening
The ring strain of the azetidine ring makes it susceptible to ring-opening reactions, especially when the nitrogen is protonated.[2][3]
Caption: Proposed mechanism for acid-catalyzed ring-opening.
Base-Catalyzed Hydrolysis of the Cbz Group
The hydrolysis of the benzyl carbamate proceeds through a standard base-catalyzed ester hydrolysis mechanism.
Caption: Proposed mechanism for base-catalyzed hydrolysis of the Cbz group.
IV. Summary of Stability Data
| Condition | Potential Degradation Pathway | Key Factors Influencing Stability | Recommended Precautions |
| Strongly Acidic (pH < 2) | Azetidine ring-opening, Cbz group cleavage | Acid strength, temperature, presence of nucleophiles | Use milder acids, lower temperatures, non-nucleophilic solvents. |
| Mildly Acidic (pH 4-6) | Generally stable, but risk of slow ring-opening | Prolonged reaction times, elevated temperatures | Monitor reactions closely, especially if heated for extended periods. |
| Neutral (pH ~7) | Generally stable | - | Standard handling procedures. |
| Mildly Basic (pH 8-10) | Slow hydrolysis of the Cbz group | Temperature, reaction time | Use the mildest effective base, keep reaction times short. |
| Strongly Basic (pH > 11) | Rapid hydrolysis of the Cbz group | Base concentration, temperature | Avoid strong bases unless Cbz deprotection is intended. |
V. References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
-
Saunders, G. J., Spring, S. A., Jayawant, E., Fletcher, D., Piras, S., Gilles, U., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
-
Singh, G. S., & Ombito, J. O. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47056-47084.
-
Couty, F., Evano, G., & Vargas-Sanchez, M. (2004). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (12), 1432-1433.
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
-
Bandar, J. S., & Lambert, T. H. (2013). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 135(31), 11799-11802.
-
Stirling, C. J. M. (1983). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications, (22), 1314.
-
Shishkin, V. N., Ivanova, E. V., Vovk, M. V., & Shishkina, S. V. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679.
-
MSDS of this compound. (n.d.).
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
-
Cantillo, D., & Kappe, C. O. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41.
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
-
Christiaans, J. A., & van Rijn, C. J. (1995). Key parameters for carbamate stability in dilute aqueous–organic solution. European Journal of Pharmaceutical Sciences, 3(4), 217-223.
-
Saunders, G. J., et al. (2024). Strategies for the functionalization of azetidine-containing... ResearchGate.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
-
Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603-1608.
-
Silva, D., et al. (2015). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate.
-
Lorincz, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1059.
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
-
Urban, M., & Dvorak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2588.
-
3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. (n.d.). PubChem.
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
This compound. (n.d.). Alchem Pharmtech.
-
Khan, A. A., & Khan, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Chemical Speciation & Bioavailability, 24(2), 113-118.
-
This compound. (n.d.). BLD Pharm.
-
Miller, M. J., & Malouin, F. (1983). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Journal of Organic Chemistry, 48(2), 219-223.
-
benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). BLD Pharm.
-
This compound. (n.d.). MedChemExpress.
-
3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. (n.d.). PubChemLite.
-
Benzyl carbamate. (n.d.). Wikipedia.
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
-
Benzyl 3-methylazetidine-1-carboxylate. (n.d.). ChemScene.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tdcommons.org [tdcommons.org]
- 7. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. capotchem.cn [capotchem.cn]
- 12. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identifying and Characterizing Impurities in Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide a practical, in-depth framework for identifying, characterizing, and troubleshooting impurities encountered during the synthesis and analysis of this key chemical intermediate. As a PROTAC linker and building block, its purity is paramount.[1] This guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Impurity Landscape
Impurities can originate from starting materials, side reactions, or degradation of the final product. A logical starting point for any investigation is to understand the synthetic route used. A common pathway to N-Cbz protected azetidines involves the protection of a pre-formed azetidine ring or a multi-step synthesis from precursors like epichlorohydrin and benzylamine.[2]
Based on these routes, we can anticipate several classes of impurities.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Potential Structure/Identity | Probable Origin | Key Analytical Signature |
| Starting Material | 3-Azetidinemethanol | Incomplete N-protection reaction. | Lower molecular weight; lacks benzyl/Cbz group fragments in MS. |
| Reagent-Related | Benzyl Alcohol, Dibenzyl Carbonate | By-products from the Cbz-protection step (e.g., using benzyl chloroformate). | Characteristic aromatic signals in NMR; distinct retention time in HPLC. |
| Process-Related | Di-substituted Impurity (e.g., Dimer) | Side reaction during alkylation or cyclization steps. | Approximately double the molecular weight of the main compound. |
| Isomeric Impurity | Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate | Isomeric starting material or rearrangement. | Same molecular weight, different retention time and NMR shifts. |
| Degradation | 1-(Benzyloxycarbonyl)azetidine-3-carbaldehyde | Oxidation of the primary alcohol. | M-2 peak in MS; presence of an aldehyde proton (~9-10 ppm) in ¹H NMR. |
| Degradation | Benzylamine | Hydrolysis/cleavage of the carbamate bond. | Low MW; highly basic, may cause peak tailing in HPLC. |
The Analytical Workflow: A Step-by-Step Guide
A systematic approach is crucial for the efficient identification and characterization of unknown peaks in your analytical chromatogram. This workflow integrates chromatographic separation with spectroscopic analysis to provide a comprehensive impurity profile.
Diagram 1: Impurity Identification Workflow
Caption: A systematic workflow for impurity analysis.
Phase 1: HPLC-UV Separation Protocol
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, allowing for the separation of the main compound from its related substances.
Objective: To develop a robust separation method to resolve the active pharmaceutical ingredient (API) from all potential impurities.
Step-by-Step Protocol:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The non-polar stationary phase is well-suited for the moderate polarity of the target molecule.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing for the basic azetidine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient method is recommended to resolve impurities with a wide range of polarities.
-
Detection: Use a Photodiode Array (PDA) detector. Monitor at a wavelength where the benzyl group absorbs, typically around 254 nm, to detect most aromatic impurities.
-
Injection: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to avoid peak distortion.[3]
Table 2: Example HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Phase 2 & 3: Spectroscopic Characterization (MS and NMR)
Mass Spectrometry (MS)
MS provides the molecular weight of an impurity, which is the most critical first piece of information for its identification.
Expected Fragmentation of Parent Compound (C₁₂H₁₅NO₃, MW: 221.26): [1]
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal, forming the protonated molecule [M+H]⁺ at m/z 222.1.
-
Key Fragments: The benzyl carbamate moiety is prone to characteristic fragmentation.
-
m/z 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl groups. This is a hallmark of your API and many related impurities.[4]
-
Loss of Benzyl Alcohol: Fragmentation can lead to the loss of benzyl alcohol (108 Da), particularly under certain conditions.
-
Loss of CO₂: Cleavage of the carbamate can result in the loss of carbon dioxide (44 Da).
-
Diagram 2: Key MS Fragmentation Pathways
Caption: Common fragmentation pathways for the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS gives molecular weight, NMR provides the definitive carbon-hydrogen framework required for unambiguous structure elucidation.[5]
Expected ¹H and ¹³C NMR Signals:
-
¹H NMR:
-
Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H) from the benzyl group.
-
Benzyl CH₂: Singlet around 5.1 ppm (2H).
-
Azetidine Ring Protons: Complex multiplets typically between 3.5-4.5 ppm. The diastereotopic nature of the methylene protons often leads to complex splitting patterns.[6]
-
Hydroxymethyl CH₂: Doublet around 3.6 ppm (2H).
-
-
¹³C NMR:
Advanced NMR Techniques: For co-eluting peaks or complex structures, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., which protons are adjacent on the azetidine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing fragments together.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis in a practical question-and-answer format.
HPLC Troubleshooting
Q1: My main peak is tailing significantly. What is the cause and how do I fix it?
A1: Peak tailing for this compound is often caused by secondary interactions between the basic azetidine nitrogen and residual acidic silanol groups on the HPLC column packing.
-
Solution 1 (Mobile Phase): Ensure your mobile phase is acidic (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid). This protonates the azetidine nitrogen, minimizing its interaction with silanols.[7]
-
Solution 2 (Column): If the problem persists, the column may be degrading. First, try a strong solvent wash. If that fails, replace the column, preferably with one that has high-purity silica and is well end-capped.[7]
-
Solution 3 (Sample Overload): Injecting too concentrated a sample can also cause tailing. Try diluting your sample.
Q2: I am seeing ghost peaks in my blank gradient runs. Where are they coming from?
A2: Ghost peaks are typically caused by contamination or carryover.
-
Source 1 (Mobile Phase): Impurities in your solvents (especially water) can concentrate on the column at low organic percentages and elute as the gradient ramps up. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Source 2 (Injector Carryover): The autosampler may not be sufficiently rinsing between injections. Optimize the injector wash protocol, using a wash solvent strong enough to remove all traces of the sample (e.g., acetonitrile/water).[3]
Q3: My retention times are drifting between injections. Why?
A3: Retention time instability usually points to issues with the mobile phase or temperature.
-
Mobile Phase Composition: In reversed-phase chromatography, a small change in the organic solvent percentage can cause a significant shift in retention.[8] Ensure your pump is mixing correctly. If preparing mobile phase manually, be precise.
-
Column Temperature: Fluctuations in ambient lab temperature can affect retention. Using a column oven provides a stable thermal environment and improves reproducibility.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-15 column volumes.[9]
Spectrometry FAQs
Q1: I have an impurity with the same mass as my API but a different retention time. What is it?
A1: This is likely a positional isomer. For example, Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate or Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (if starting materials allowed). A detailed 2D NMR analysis (COSY, HMBC) will be required to definitively establish the connectivity of the hydroxymethyl group to the azetidine ring.
Q2: My LC-MS shows a peak at [M+16]. What does this indicate?
A2: A mass increase of 16 Da is a classic indicator of oxidation. The primary alcohol is susceptible to oxidation to an aldehyde ([M-2]) and then to a carboxylic acid ([M+14]). However, N-oxidation on the azetidine nitrogen is also a possibility, forming an N-oxide ([M+16]). MS/MS fragmentation and NMR will be needed to confirm the location of the oxygen atom.
Q3: I see a prominent ion at m/z 91 in the mass spectrum of an impurity. What can I conclude?
A3: The m/z 91 ion (tropylium) is a strong indicator that the impurity contains the benzyl group. This helps you quickly classify impurities as being related to the starting material or a side product that retains the N-Cbz protecting group.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. HPLC故障排除指南 [sigmaaldrich.cn]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Navigating the Chemistry of Strained Rings: A Technical Guide to Preventing Azetidine Ring-Opening
Welcome to our dedicated technical support center for chemists and drug development professionals. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry due to its unique conformational constraints and ability to impart desirable physicochemical properties to drug candidates.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to undesired ring-opening reactions, posing a significant challenge during synthesis and handling.[2][3]
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of azetidine chemistry and preserve the integrity of the four-membered ring throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My azetidine is decomposing during silica gel chromatography. What is the likely cause and how can I prevent it?
A1: This is a common issue arising from the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by the eluent (e.g., methanol, water) or other polar impurities. This leads to the formation of ring-opened byproducts, often observed as more polar spots on a TLC plate.
Solutions:
-
Use a Neutral or Basic Stationary Phase: The most effective solution is to switch to a less acidic stationary phase. Basic or neutral alumina is often a suitable alternative for purifying sensitive azetidines.[4]
-
Deactivate the Silica Gel: If you must use silica, you can neutralize its acidic sites by pre-treating it. This can be done by flushing the column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before loading your sample.[4]
-
Buffer the Mobile Phase: Adding a small percentage of a non-nucleophilic base like triethylamine to your eluent can help to continuously neutralize the acidic sites on the silica gel during the purification process.[4]
Q2: I am observing significant ring-opening of my N-substituted azetidine under acidic workup conditions. How can I mitigate this?
A2: Azetidines are susceptible to acid-mediated decomposition.[5] Protonation of the azetidine nitrogen significantly increases the ring's electrophilicity, making it prone to attack by nucleophiles, which can even be internal to the molecule.[1][6] The rate of this decomposition is highly dependent on the pH and the basicity (pKa) of the azetidine nitrogen.[1]
Mitigation Strategies:
-
Control the pH: Whenever possible, maintain a neutral or slightly basic pH during aqueous workups. Use mild bases like sodium bicarbonate or potassium carbonate solutions instead of strong acids for neutralization.
-
Reduce the Basicity of the Azetidine Nitrogen: The stability of the azetidine ring can be enhanced by lowering the pKa of the nitrogen atom.[1] This can be achieved by installing an electron-withdrawing group on the nitrogen. For instance, N-aryl azetidines where the aryl group contains electron-withdrawing substituents are generally more stable under acidic conditions.[1]
-
Protecting Group Strategy: Employing a suitable nitrogen protecting group can prevent protonation and subsequent ring-opening. Carbamates (e.g., Boc, Cbz) are often used and can be removed under specific conditions that may not compromise the azetidine ring.[7]
Q3: My reaction to functionalize the azetidine nitrogen with an alkyl halide is giving me a complex mixture of products, including what appears to be a ring-opened amine. What is happening?
A3: This is likely due to the formation of a highly reactive azetidinium ion intermediate. While the desired reaction is the N-alkylation of the azetidine, the resulting azetidinium salt can then undergo nucleophilic ring-opening by the halide counter-ion or other nucleophiles present in the reaction mixture.[8][9][10]
Troubleshooting Steps:
-
Choice of Leaving Group: Use an alkylating agent with a less nucleophilic counter-ion. For example, using an alkyl triflate (R-OTf) instead of an alkyl iodide (R-I) can minimize ring-opening by the counter-ion.
-
Control of Stoichiometry: Use the alkylating agent as the limiting reagent to minimize the concentration of the reactive azetidinium salt at any given time.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to disfavor the higher activation energy pathway of ring-opening.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Intramolecular Ring-Opening Triggered by a Pendant Nucleophile
Scenario: You have designed a molecule with a nucleophilic group (e.g., an amide) on a side chain attached to the azetidine nitrogen. Under certain conditions, you observe the formation of a bicyclic product or a larger ring system instead of your desired compound.
Root Cause: The pendant nucleophile can attack one of the ring carbons, leading to an intramolecular ring-opening and subsequent rearrangement. This process is often catalyzed by acid, which protonates the azetidine nitrogen and activates the ring.[1][5]
Solutions:
-
Structural Modification: If feasible, modify the structure to reduce the nucleophilicity of the pendant group. For example, replacing a dimethyl amide with a bulkier or more sterically hindered amide can disfavor the intramolecular attack.[5]
-
Protecting Group Strategy: Protect the pendant nucleophilic group during the synthetic steps where the azetidine ring is at risk.
-
Reaction Condition Optimization: Strictly avoid acidic conditions. If an acid catalyst is required for a different transformation in the molecule, screen for the mildest possible acid and use it in catalytic amounts at low temperatures.
Issue 2: Ring-Opening During Reduction of a Carbonyl Group Adjacent to the Azetidine Ring
Scenario: You are attempting to reduce a ketone or ester at the C2 or C3 position of the azetidine ring using a hydride reducing agent (e.g., LiAlH₄), but you are isolating a ring-opened amino alcohol.
Root Cause: The Lewis acidic nature of the metal hydride reagent (or the aluminum byproducts) can coordinate to the azetidine nitrogen, activating the ring for cleavage. This is particularly problematic with electron-rich substituents on the azetidine ring.[11]
Solutions:
-
Choice of Reducing Agent: Opt for less Lewis acidic reducing agents. For example, sodium borohydride (NaBH₄) in the presence of a chelating agent like CeCl₃ (Luche reduction) can be a milder alternative for reducing ketones. For esters, consider diisobutylaluminium hydride (DIBAL-H) at low temperatures, as it is generally less prone to causing ring-opening compared to LiAlH₄.[11]
-
Nitrogen Protection: Protecting the azetidine nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group, can reduce its Lewis basicity and minimize coordination with the reducing agent. These groups can be removed later in the synthetic sequence.
-
Inverse Addition: Add the hydride reagent slowly to a solution of the azetidine substrate at low temperature. This maintains a low concentration of the reducing agent and can help to suppress the ring-opening side reaction.
Issue 3: Unexpected Ring Expansion Reactions
Scenario: When treating an N-Boc or N-Cbz protected azetidine with a Brønsted acid, you observe the formation of a six-membered 1,3-oxazinan-2-one instead of the deprotected azetidine.
Root Cause: This is a known acid-mediated ring expansion reaction. The reaction proceeds through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate group, leading to the ring-expanded product.[6]
Solutions:
-
Deprotection Conditions: To avoid this rearrangement, use deprotection conditions that do not involve strong Brønsted acids. For N-Boc groups, consider using Lewis acids like TMSOTf in the presence of a scavenger. For N-Cbz groups, hydrogenolysis (e.g., H₂, Pd/C) is a standard and effective method that avoids acidic conditions.[7]
-
Substituent Effects: Be aware that electron-donating groups on the azetidine ring can stabilize the carbocation intermediate and promote this ring expansion. If you observe this side reaction, it may be necessary to reconsider your protecting group strategy for that particular substrate.
Data Presentation
Table 1: Influence of Nitrogen Substituent on Azetidine Stability
| N-Substituent | Electron-Donating/Withdrawing | Relative Basicity of Nitrogen | Susceptibility to Acid-Catalyzed Ring-Opening |
| Hydrogen (-H) | Neutral | High | High |
| Alkyl (e.g., -CH₃) | Donating | High | High |
| Benzyl (-Bn) | Weakly Donating | High | High |
| Phenyl (-Ph) | Withdrawing | Moderate | Moderate[1] |
| Tosyl (-Ts) | Strongly Withdrawing | Low | Low[12] |
| Boc (-Boc) | Withdrawing | Low | Low (but can rearrange)[6] |
| Cbz (-Cbz) | Withdrawing | Low | Low[7] |
Experimental Protocols
Protocol 1: Purification of a Sensitive Azetidine Derivative Using Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Deactivation: To the slurry, add triethylamine to a final concentration of 0.5% (v/v). Stir gently for 15 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the eluent system containing 0.5% triethylamine.
-
Sample Loading and Elution: Dissolve your crude azetidine product in a minimal amount of the eluent and load it onto the column. Elute with the triethylamine-containing mobile phase, collecting fractions as usual.
-
Post-Purification: After identifying the product-containing fractions, combine them and remove the solvent under reduced pressure. The residual triethylamine can typically be removed by co-evaporation with a low-boiling solvent like dichloromethane or by placing the sample under high vacuum.
Visualization of Key Mechanisms
Diagram 1: Acid-Catalyzed Nucleophilic Ring-Opening
This diagram illustrates the general mechanism for the ring-opening of an azetidine in the presence of an acid and a nucleophile.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Azetidines
Welcome to the technical support center dedicated to the synthesis of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable class of N-heterocycles. Azetidines are increasingly sought after in medicinal chemistry for their ability to impart desirable pharmacokinetic properties, such as improved metabolic stability and reduced lipophilicity.[1] However, their synthesis is often challenging due to the inherent ring strain of the four-membered ring.[2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of substituted azetidines, offering potential causes and actionable solutions.
Problem 1: Low yield of the desired azetidine with significant formation of a ring-opened product.
-
Question: My reaction is producing a low yield of the target azetidine, and I'm observing a significant amount of a ring-opened acyclic amine derivative. What is causing this, and how can I fix it?
-
Answer: Ring-opening is a common side reaction due to the significant strain energy of the azetidine ring.[4] This can be exacerbated by harsh reaction conditions, particularly the presence of strong acids or nucleophiles.
Potential Causes & Solutions:
-
Acid/Lewis Acid Catalyst Choice: If you are using an acid or Lewis acid catalyst, it might be too strong, leading to protonation and subsequent cleavage of the azetidine ring.
-
Solution: Screen a panel of Lewis acids with varying strengths. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ has been shown to be highly effective in promoting the desired C3-selective aminolysis to form the azetidine, while other Lewis acids might be less selective or require different conditions.[5][6] A control experiment without any catalyst should be performed to assess the background reaction rate.[5]
-
-
Reaction Temperature: Higher temperatures can provide the activation energy for the undesired ring-opening pathway.
-
Solution: Try running the reaction at a lower temperature. For deprotection steps that are acid-catalyzed, such as removing a Boc group with TFA, performing the reaction at 0 °C can minimize acid-catalyzed ring-opening.[4]
-
-
Nucleophilic Attack: The presence of strong nucleophiles in the reaction mixture can lead to the cleavage of the azetidine ring.
-
Solution: If possible, choose reagents that are less nucleophilic or protect functional groups that could act as internal nucleophiles.
-
-
Problem 2: My reaction is producing a mixture of regioisomers.
-
Question: I am attempting an aza-Michael addition to synthesize a substituted azetidine, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a frequent challenge when the reacting partners have multiple electrophilic or nucleophilic sites.[4]
Potential Causes & Solutions:
-
Catalyst Control: The catalyst plays a crucial role in directing the nucleophilic attack to the desired position.
-
Solution: The choice of catalyst can significantly influence regioselectivity. For instance, in certain aza-Michael additions, chiral organocatalysts can effectively control the regioselectivity.[4] For intramolecular aminolysis of epoxides, the selection of a catalyst like La(OTf)₃ is critical for favoring the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet cyclization (leading to pyrrolidine).[5]
-
-
Solvent Effects: The polarity of the solvent can influence the transition states of the different reaction pathways, thereby affecting the regioisomeric ratio.
-
Solution: Conduct a systematic screen of solvents with varying polarities. For example, in La(OTf)₃-catalyzed aminolysis of epoxides, 1,2-dichloroethane (DCE) was found to be superior to other solvents.[5]
-
-
Temperature Optimization: The energy difference between the transition states leading to different regioisomers might be small.
-
Solution: Lowering the reaction temperature can often enhance the selectivity for the kinetically favored product.[4]
-
-
Problem 3: I am struggling with low or no diastereoselectivity in my azetidine synthesis.
-
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I control the stereochemistry at the newly formed chiral centers?
-
Answer: Achieving high diastereoselectivity requires careful control over the geometry of the transition state. This is influenced by the catalyst, substrate, and reaction conditions.
Potential Causes & Solutions:
-
Substrate Geometry: The stereochemistry of the starting material can dictate the stereochemical outcome.
-
Solution: For reactions like the intramolecular aminolysis of epoxy amines, using a cis-epoxide precursor is crucial for obtaining the azetidine, whereas the corresponding trans-epoxide can lead to the formation of a 3-hydroxypyrrolidine.[6]
-
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the chiral ligand is paramount for inducing stereoselectivity.
-
Solution: For enantioselective synthesis, a thorough screening of chiral ligands is necessary. In the copper-catalyzed enantioselective synthesis of 2-azetines (precursors to azetidines), a chiral sabox ligand was found to be effective.[5][7] The rigidity of the ligand scaffold can enhance control over the catalytic pocket, leading to increased enantioselectivity.[3]
-
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling stereoselectivity. For instance, in the Paternò-Büchi reaction, the stereochemical outcome can depend on whether the reaction proceeds through a singlet or triplet excited state.[8]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding catalyst and methodology selection for azetidine synthesis.
Question 1: What are the main catalytic strategies for synthesizing substituted azetidines?
-
Answer: Several powerful catalytic strategies have been developed for the synthesis of azetidines. The choice depends on the desired substitution pattern and available starting materials. Key approaches include:
-
Photocatalysis (Aza Paternò-Büchi Reaction): This is a [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring.[9][10] Visible-light-mediated protocols have emerged as a mild and efficient way to overcome the challenges associated with the low photoreactivity of imines.[9][11]
-
Radical Strain-Release Photocatalysis: This method utilizes highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) which, upon radical interception, undergo a strain-release process to form densely functionalized azetidines.[12][13][14]
-
Lewis Acid-Catalyzed Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of substrates like γ-amino alcohols or their derivatives.[5] For example, La(OTf)₃ catalyzes the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[6]
-
Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)-H amination reactions catalyzed by palladium(II) can form the azetidine ring, often requiring an oxidant.[3]
-
Copper-Catalyzed Cycloadditions: Copper catalysts are used in various cycloaddition reactions, such as the [3+1] cycloaddition of imido-sulfur ylides and enoldiazoacetates to provide enantioselective access to 2-azetines, which can be reduced to azetidines.[5][7]
-
Question 2: How do I choose the right catalyst for my specific substrate?
-
Answer: Catalyst selection is highly dependent on the functional groups present in your substrate and the desired reaction pathway.
-
For Intramolecular Cyclizations: If your substrate is a γ-haloamine or a 3,4-epoxy amine, a Lewis acid-catalyzed approach is a good starting point. A screen of Lewis acids like La(OTf)₃, Sc(OTf)₃, or Eu(OTf)₃ is recommended.[5][6] The choice can be critical for regioselectivity.
-
For [2+2] Cycloadditions (Aza Paternò-Büchi): If you are starting with an imine and an alkene, a photocatalytic approach is often necessary. The choice of photosensitizer (e.g., an iridium complex or an organic dye) is crucial and depends on the triplet energies of your substrates.[11][12]
-
For Enantioselective Syntheses: The key is the chiral ligand or organocatalyst. For metal-catalyzed reactions, ligands like chiral bisphosphines or sabox derivatives are commonly employed.[7][15] For organocatalytic approaches, cinchona alkaloid derivatives or other chiral amines and squaramides have proven effective.[16][17]
-
Substrate Compatibility: Be mindful of functional groups on your substrate that could act as catalyst poisons by strongly coordinating to the metal center. In such cases, protecting the functional group or choosing a catalyst that is tolerant to that functionality is necessary.[5]
-
Question 3: What is the Aza Paternò-Büchi reaction, and what are the key challenges?
-
Answer: The Aza Paternò-Büchi reaction is the nitrogen-analog of the Paternò-Büchi reaction, involving a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[10][18][19] It is arguably the most direct and atom-economical method for azetidine synthesis.[9]
The primary challenge lies in the photophysics of the imine component. Upon excitation, many imines preferentially undergo rapid radiationless decay through E/Z isomerization, which dissipates the energy before the desired cycloaddition can occur.[9][10] This leads to low reactivity and limits the synthetic utility of the reaction.
Modern approaches overcome this by using visible-light photosensitizers that can engage in triplet energy transfer to the imine, populating a reactive triplet state that is more likely to undergo cycloaddition.[11][20] The selection of a photosensitizer with an appropriate triplet energy is therefore critical for the success of these reactions.
Key Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [5]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add the Lewis acid catalyst, La(OTf)₃ (5 mol%), to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the substituted azetidine product.
-
Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.
Protocol 2: Visible-Light-Mediated Intermolecular [2+2] Photocloaddition (Aza Paternò-Büchi Reaction) (General procedure based on[11][12])
-
In an oven-dried vial equipped with a magnetic stir bar, combine the imine substrate (e.g., a cyclic oxime, 1.0 eq), the alkene (1.5-2.0 eq), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Add anhydrous, degassed solvent (e.g., acetone or acetonitrile) to achieve the desired concentration (typically 0.05-0.1 M).
-
Seal the vial and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).
-
Irradiate the reaction mixture with stirring at room temperature.
-
Monitor the reaction for consumption of the limiting reagent by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azetidine product.
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is crucial for rational catalyst selection and troubleshooting.
Aza Paternò-Büchi Reaction Mechanism
The visible-light-mediated Aza Paternò-Büchi reaction typically proceeds via a triplet energy transfer mechanism. The photocatalyst absorbs a photon, gets excited, and then transfers its energy to the imine, promoting it to a triplet state. This triplet imine then undergoes a stepwise [2+2] cycloaddition with the alkene via a diradical intermediate to form the azetidine ring.[20]
Caption: Triplet energy transfer in a visible-light-mediated Aza Paternò-Büchi reaction.
Lewis Acid Catalysis for Azetidine Synthesis
In the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, the Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack. The intramolecular amine then attacks the less substituted carbon (C3), following a 4-exo-tet cyclization pathway, which is kinetically favored, to furnish the azetidin-3-ol product.[6]
Caption: Lewis acid-catalyzed intramolecular aminolysis of an epoxy amine.
Comparative Data
The choice of catalyst can dramatically impact reaction outcomes. The following table summarizes representative data for different catalytic systems.
| Reaction Type | Catalyst/Ligand | Substrate Example | Solvent | Yield (%) | ee (%) / d.r. | Reference |
| Intramolecular Aminolysis | La(OTf)₃ (5 mol%) | cis-3,4-epoxy amine | DCE | 85-95 | N/A | [6] |
| Visible-Light [2+2] | Ir-photocatalyst | Cyclic oxime + Styrene | Acetone | up to 99 | N/A | [11] |
| Cu-Catalyzed Boryl Allylation | Cu/Chiral Bisphosphine | Azetine | THF | up to 99 | up to 99 | [15] |
| Organocatalytic α-chlorination | Chiral Amine | Aldehyde | Toluene | 22-32 (overall) | 84-92 | [16] |
| Phase-Transfer Catalysis | Chiral Cation Catalyst | Isatin-derived diazo compound | 2-MeTHF | up to 95 | up to 96 (98:2 er) | [21] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radical strain-release photocatalysis for the synthesis of azetidines [ouci.dntb.gov.ua]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paterno-Buechi Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Radical strain-release photocatalysis for the synthesis of azetidines [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Paterno buchi reaction | PPTX [slideshare.net]
- 19. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Benzyl Group Deprotection for Nitrogen Heterocyles
From the Senior Application Scientist's Desk:
Welcome to the technical support center for N-benzyl (N-Bn) deprotection. The benzyl group is a cornerstone of nitrogen protection in the synthesis of complex heterocycles, valued for its general stability. However, its removal can be deceptively complex, often becoming a bottleneck in a synthetic campaign. This guide is structured as a series of troubleshooting questions and practical answers, reflecting the real-world challenges faced in the lab. My goal is to provide not just protocols, but the underlying chemical logic to empower you to solve both common and unexpected hurdles in your N-debenzylation reactions.
Section 1: Catalytic Hydrogenolysis - The Workhorse Method
Catalytic hydrogenolysis is the most common and often cleanest method for N-Bn cleavage, typically yielding the desired amine and toluene as the sole byproduct.[1] The reaction involves H₂ gas or a hydrogen transfer reagent in the presence of a palladium or platinum catalyst.[1][2]
Troubleshooting & FAQs: Catalytic Hydrogenolysis
Question: My hydrogenolysis reaction is stalled or incomplete. What are the primary causes and solutions?
Answer: This is the most frequent issue. The root cause often falls into one of four categories: catalyst activity, hydrogen availability, substrate-specific inhibition (poisoning), or mass transfer limitations.
-
Cause 1: Poor Catalyst Activity. Palladium on carbon (Pd/C) can lose activity over time due to improper storage or exposure to air.[3] Catalysts from different vendors can also show significant variability in performance.[4]
-
Cause 2: Insufficient Hydrogen Source. Whether using a hydrogen balloon or a transfer hydrogenation reagent, ensuring an adequate supply is critical.
-
Solution (H₂ Gas): Ensure your system is leak-free. Purge the reaction vessel thoroughly by evacuating and backfilling with H₂ gas (or an inert gas first, then H₂) at least three times.[1] Vigorous stirring is essential to ensure good gas-liquid mixing.[5][9]
-
Solution (Transfer Hydrogenation): Reagents like ammonium formate or formic acid can be consumed.[5][10] If the reaction stalls, consider adding more of the hydrogen donor. Typically, a significant excess (e.g., 5 equivalents) of ammonium formate is used.[5][11]
-
-
Cause 3: Catalyst Poisoning. This is especially common with nitrogen heterocycles. The basic nitrogen of your substrate or product can coordinate strongly to the palladium surface, inhibiting its catalytic activity.[7][12] Sulfur-containing compounds are also notorious catalyst poisons.[3][13]
-
Solution: Add a stoichiometric amount of a mild acid like acetic acid (AcOH) or hydrochloric acid (HCl).[7][9] The acid protonates the basic nitrogen, preventing it from binding to the palladium catalyst.[7][14][15] This simple trick can dramatically accelerate a sluggish reaction. Note that a neutralization step will be required during workup.[12] A combination of a heterogeneous acid catalyst (like Niobic Acid-on-Carbon) with Pd/C has also been shown to facilitate the reaction without requiring a final neutralization step.[12][16][17]
-
-
Cause 4: Poor Mass Transfer. This is a physical, not chemical, problem. The catalyst, substrate, and hydrogen source must be in contact.
Question: Which palladium catalyst should I choose: Pd/C or Pearlman's Catalyst (Pd(OH)₂/C)?
Answer: The choice depends on your substrate and potential challenges.
| Catalyst | Key Characteristics & Best Use Cases | Common Issues |
| 10% Pd/C | The standard, cost-effective workhorse for general-purpose debenzylation.[1] | Prone to poisoning by basic nitrogen heterocycles.[7] Can sometimes promote unwanted side reactions like aromatic ring saturation.[4] Pyrophoric, especially when dry or with methanol.[3][18] |
| Pd(OH)₂/C (Pearlman's) | More active and more resistant to poisoning than Pd/C, making it the superior choice for substrates with basic nitrogen groups.[6][7] It is considered the most reactive form of Pd for hydrogenolysis.[3] | More expensive than standard Pd/C. Can sometimes lead to higher levels of side-product formation if not carefully monitored.[4] |
| Pd/C + Pd(OH)₂/C | A 1:1 combination of both catalysts has been reported to be more efficient than either catalyst alone, succeeding where individual catalysts failed.[19] | Requires purchasing and handling two separate catalysts. |
A 2021 study highlighted that catalyst efficiency is linked to small, homogeneously distributed Pd/PdO particles on the carbon support.[4] This underscores why performance can vary between batches and suppliers.
Question: I'm observing saturation of my heterocycle's aromatic ring. How can I prevent this?
Answer: Aromatic ring saturation is a known over-reduction side reaction.[7] To favor C-N bond cleavage over ring reduction, you can modify the conditions to be less forcing.
-
Lower Hydrogen Pressure: Avoid high-pressure hydrogenation setups if possible. A balloon of H₂ is often sufficient and less likely to cause over-reduction.[7]
-
Change the Hydrogen Source: Switch from H₂ gas to a transfer hydrogenation method. Using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can provide a milder, more controlled source of hydrogen, limiting its availability for ring reduction.[7][20]
-
Optimize the Catalyst: In some cases, Pearlman's catalyst can be more selective. However, catalyst performance can be substrate-dependent, and some experimentation may be required.[4]
Workflow & Protocol: Standard N-Debenzylation via Transfer Hydrogenolysis
This protocol uses ammonium formate, which is often safer and more convenient than H₂ gas for typical lab-scale reactions.
Caption: Experimental workflow for transfer hydrogenolysis.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected heterocycle (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate).[5][11]
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (typically 10-20% by weight relative to the substrate).[5]
-
Hydrogen Donor: Add anhydrous ammonium formate (approx. 5.0 eq) to the suspension in a single portion.[11]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[5][11]
-
Workup: Once complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite® pad with fresh methanol.[11]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified.[5][11]
Section 2: Acid-Catalyzed Deprotection
For substrates that are incompatible with hydrogenation (e.g., those containing reducible groups like alkenes or alkynes), strong acids offer an alternative cleavage pathway.[5][20] Trifluoroacetic acid (TFA) is a common choice.
Troubleshooting & FAQs: Acid-Catalyzed Deprotection
Question: How does acid-catalyzed debenzylation work and when should I use it?
Answer: This method typically proceeds via an Sₙ2 or Sₙ1 mechanism. In strong acid like TFA, the nitrogen of the heterocycle is protonated. A nucleophile (often a "scavenger" added to the mixture) attacks the benzylic carbon, or the benzyl carbocation is formed and then trapped.[21]
-
When to Use: This method is valuable when your molecule has functional groups that would be reduced by catalytic hydrogenation (e.g., C=C bonds, C≡C bonds, nitro groups, azides).[5]
-
When to Avoid: It is not suitable for substrates that are sensitive to strong acids.
Question: My deprotection with TFA is giving a complex mixture of byproducts. What is happening?
Answer: The benzyl carbocation generated during cleavage is a powerful electrophile. Without a proper "trapper" or "scavenger," it can re-alkylate the desired product or other sensitive functional groups in your molecule (e.g., tryptophan or cysteine residues in peptides), leading to undesired side products.[22][23]
-
Solution: Use Scavengers. Always include a scavenger in your TFA cleavage mixture. Thioanisole is a classic choice that effectively traps the benzyl cation.[21][22] Other options include water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT).
Decision-Making Diagram: Choosing the Right Deprotection Method
Caption: Decision tree for selecting an N-debenzylation strategy.
Section 3: Alternative and Specialty Methods
While hydrogenation and acidolysis are the most common methods, other strategies exist for specific substrates.
Question: Are there any oxidative methods for N-debenzylation?
Answer: Yes, oxidative cleavage can be a powerful alternative, especially when reductive or acidic conditions must be avoided. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can deprotect benzyl groups, particularly electron-rich ones like p-methoxybenzyl (PMB).[20][24] Another reported method uses potassium tert-butoxide and oxygen in DMSO, which is effective for a range of heterocycles including imidazoles, indoles, and pyrazoles and is tolerant of functional groups like thioethers and nitriles.[13][25]
Question: What about very harsh, forcing conditions for extremely stubborn cases?
Answer: For particularly robust heterocycles where other methods have failed, dissolving metal reductions (e.g., sodium in liquid ammonia) can be effective.[26] Strong Lewis acids like aluminum chloride (AlCl₃) have also been used, but these are harsh conditions that can promote side reactions like Friedel-Crafts alkylation and are not compatible with many functional groups.[8][13] These methods should be considered a last resort.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Benzyl Ethers [organic-chemistry.org]
- 21. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 22. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. Benzyl group - Wikipedia [en.wikipedia.org]
- 25. scribd.com [scribd.com]
- 26. An Efficient Method for the N‐Debenzylation of Aromatic Heterocycles | CoLab [colab.ws]
Technical Support Center: Overcoming Solubility Challenges with Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during chemical synthesis. As a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and other complex molecules, ensuring its effective use in reactions is paramount.[1] This document provides in-depth, field-proven insights and actionable protocols to overcome these challenges.
Compound Profile and Solubility Characteristics
This compound (BHA-Cbz) is a molecule with distinct polarity domains: a non-polar benzyl carbamate (Cbz) protecting group and a polar hydroxymethyl group on a strained azetidine ring. This bifunctional nature can lead to challenging solubility behavior, making solvent selection a critical parameter for reaction success.
| Compound Attribute | Value |
| Structure | C1C(CN1C(=O)OCC2=CC=CC=C2)CO[2] |
| Molecular Formula | C₁₂H₁₅NO₃[2] |
| Molecular Weight | 221.25 g/mol [2] |
| Appearance | Typically a clear oil or solid |
| General Solubility | Moderately soluble in polar aprotic solvents (THF, EtOAc, DCM, Acetone). Limited solubility in highly non-polar solvents (e.g., Hexanes) and highly polar protic solvents (e.g., Water). |
Frequently Asked Questions (FAQs)
Q1: My BHA-Cbz is not fully dissolving in my chosen reaction solvent at room temperature. What are the first steps I should take?
A: Initially, you can try gentle heating (e.g., to 40-50 °C) and sonication to improve dissolution. If solubility remains poor, the most effective solution is to change the solvent. Polar aprotic solvents are often a good starting point.[3] For acylations, toluene has been shown to be a highly effective solvent, even when reactants are not all fully soluble at the start.[4][5]
Q2: I am using an inorganic base like potassium carbonate (K₂CO₃), and my reaction is a thick, heterogeneous slurry with poor conversion. Is this expected, and how can I fix it?
A: This is a very common scenario. A heterogeneous reaction is not inherently a problem, but it often leads to slow reaction rates due to poor mixing and limited interfacial area between reactants in different phases.[6] This is an ideal situation to implement Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the anionic reactant from the solid or aqueous phase into the organic phase where your BHA-Cbz is dissolved, dramatically accelerating the reaction.[7][8]
Q3: Can I use a co-solvent system to improve the solubility of all my reactants? What are some good combinations?
A: Yes, a co-solvent system is an excellent strategy. If your BHA-Cbz dissolves well in THF but another reactant is more soluble in a less polar solvent like toluene, a mixture of THF and toluene can be effective. When dealing with highly polar reagents, adding a small amount of a polar aprotic solvent like DMSO or DMF to a primary solvent like DCM or THF can be beneficial, though be mindful of downstream purification challenges.[9]
Q4: I've tried heating, but it's either ineffective or leads to the decomposition of my starting material. What are my alternatives?
A: If heating is not a viable option, you should consider more advanced techniques.
-
Phase-Transfer Catalysis (PTC): As mentioned, this is the premier solution for heterogeneous systems and often works efficiently at room temperature.[10]
-
Solvent-Free Conditions: In some cases, reactions like acetylations can be run "neat" without any solvent, which can be highly efficient.[11][12] This is particularly useful if the other reactant is a liquid.
-
Mechanochemistry: For intractable solubility problems, solid-state reactions using a ball mill can be a powerful, solvent-free alternative to overcome solubility barriers entirely.[13][14]
In-Depth Troubleshooting Guide: Acylation of the Hydroxymethyl Group
Acylation is one of the most common reactions performed on BHA-Cbz. Success often hinges on managing the solubility of the starting material, the acylating agent (e.g., acetyl chloride), and the base (e.g., triethylamine or sodium bicarbonate).
Scenario: Poor Conversion in Acylation Reaction
A researcher is attempting to acylate BHA-Cbz with acetic anhydride in the presence of sodium bicarbonate (NaHCO₃) in dichloromethane (DCM) and observes less than 20% conversion after 24 hours.
Troubleshooting Workflow
-
Re-evaluate the Solvent Choice: While DCM is a common solvent, it may not be optimal for this specific heterogeneous reaction. For acetylations of alcohols with an inorganic base, toluene is often a superior choice, delivering excellent yields even when the reaction mixture is not fully homogeneous.[4][5]
-
Action: Switch the solvent from DCM to toluene.
-
-
Implement Phase-Transfer Catalysis (PTC): The core issue is the inability of the solid NaHCO₃ base to efficiently deprotonate the alcohol or neutralize the generated acid in the organic phase. A phase-transfer catalyst will solve this mass transfer limitation.[15][16]
-
Mechanism Insight: A quaternary ammonium salt, like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the bicarbonate or carbonate anion. This organic-soluble ion pair can then travel into the bulk organic phase to participate in the reaction.[15] PTC is a powerful tool in green chemistry as it allows the use of water or simple inorganic bases and can reduce the need for organic solvents.[7]
-
Action: Add 5-10 mol% of TBAB to the reaction mixture.
-
-
Consider Temperature and Reaction Time: While the primary issue is likely mass transfer, moderate heating can still be beneficial.
-
Action: Heat the toluene reaction mixture to 50-60 °C. Monitor the reaction by TLC or LC-MS for completion, which may now occur within a few hours instead of days.
-
Visual Troubleshooting Workflow
Below is a logical workflow for addressing solubility and reactivity issues in reactions involving BHA-Cbz.
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocol: PTC-Mediated Acetylation of BHA-Cbz
This protocol provides a robust, self-validating method for the acetylation of this compound using a phase-transfer catalyst.
Reagents & Solvents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| BHA-Cbz | 221.25 | 5.0 | 1.0 |
| Acetic Anhydride (Ac₂O) | 102.09 | 7.5 | 1.5 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15.0 | 3.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.5 | 0.1 |
| Toluene | - | 25 mL | - |
| Deionized Water | - | 5 mL | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.11 g, 5.0 mmol), sodium bicarbonate (1.26 g, 15.0 mmol), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).
-
Solvent Addition: Add toluene (25 mL) and deionized water (5 mL) to the flask.
-
Reagent Addition: Begin vigorous stirring to create a well-mixed suspension. Add acetic anhydride (0.71 mL, 7.5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 25 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 25 mL) followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 4. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring adverse drug reactions-the problem of integration of heterogeneous data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. What is phase transfer catalyst? Describe the role of amine as a phase tr.. [askfilo.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Azetidine Advantage: A Comparative Guide to Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate vs. Piperidine Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a saturated heterocyclic scaffold is a critical decision that dictates the future trajectory of a lead compound. While piperidine has long been a dominant scaffold in medicinal chemistry, its smaller, four-membered cousin, azetidine, is rapidly emerging as a powerful alternative for overcoming common drug development hurdles. This guide provides an in-depth, data-driven comparison of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate and its analogous piperidine counterparts, offering insights into how this strategic bioisosteric replacement can unlock superior pharmaceutical properties.
At a Glance: Key Differentiators and Strategic Implications
The substitution of a piperidine ring with an azetidine moiety is more than a simple change in ring size; it is a strategic decision that fundamentally alters a molecule's three-dimensional shape, physicochemical properties, and metabolic fate.[1] Azetidines offer a path to escape high lipophilicity, improve metabolic stability, and explore novel chemical space with advantageous exit vectors.[1][2]
| Property | This compound | N-Cbz-3-(hydroxymethyl)piperidine Analog | Strategic Implication for Drug Design |
| Molecular Weight | ~221.26 g/mol [3] | ~249.31 g/mol | Lower molecular weight of azetidine helps in maintaining a lower overall molecular size, which is favorable for "rule-of-five" compliance. |
| Lipophilicity (cLogP) | Lower | Higher | Reduced lipophilicity can lead to improved aqueous solubility, lower potential for off-target toxicity, and better overall ADME properties.[4] |
| Polar Surface Area (PSA) | ~49.8 Ų[3] | ~49.8 Ų | While the core PSA is similar for the protected fragments, the smaller, more compact azetidine ring can present a different surface profile to biological targets. |
| pKa (of parent amine) | Lower (~8-9) | Higher (~10-11) | The lower basicity of the azetidine nitrogen reduces the likelihood of strong off-target interactions with acidic residues and can improve cell permeability.[2] |
| 3D Shape & Rigidity | Constrained, more planar[5] | Flexible (chair/boat conformations)[6] | The rigid azetidine scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[5] |
| Metabolic Stability | Generally higher; resistant to N-dealkylation[2] | Susceptible to N-dealkylation and ring oxidation[7] | Replacing piperidine with azetidine can block common metabolic pathways, leading to a longer half-life and more predictable pharmacokinetics.[2] |
Structural and Conformational Analysis: Rigidity vs. Flexibility
The most profound difference between the azetidine and piperidine rings lies in their conformational behavior. The six-membered piperidine ring predominantly exists in a flexible equilibrium of chair and boat conformations.[6][8] This flexibility allows it to adapt to various binding pockets but can also come at an entropic cost upon binding.
In stark contrast, the four-membered azetidine ring is significantly more rigid and planar.[5] This inherent strain and constrained nature mean that the substituents attached to it are held in more defined spatial orientations. For a medicinal chemist, this is a powerful tool. By replacing a flexible piperidine with a rigid azetidine, one can "lock in" the optimal vector for a key binding interaction, potentially leading to a significant increase in potency and selectivity.
Caption: Conformational differences between azetidine and piperidine scaffolds.
Pharmacokinetic Profile: The Metabolic Stability Advantage
A critical challenge in drug discovery is designing molecules that can withstand metabolic breakdown by enzymes like cytochrome P450s. The piperidine ring, while a robust scaffold, is often susceptible to metabolic attack, primarily through N-dealkylation and oxidation of the ring carbons.[2] This can lead to rapid clearance and a short in vivo half-life.
The azetidine ring offers a significant advantage in this regard. Its compact and strained structure has been shown to be more resistant to metabolic degradation, particularly N-dealkylation.[2] In a comparative study on serotonin-4 partial agonists, replacing a piperidine ring with an azetidine successfully shifted the metabolic pathway away from the heterocycle, preventing N-dealkylation and leading to a more predictable pharmacokinetic profile.[2] This enhanced stability can translate directly to improved drug exposure and efficacy in vivo.
Synthetic Accessibility: A Comparative Workflow
Both this compound and its piperidine analogs are accessible through established synthetic routes. However, the construction of the strained four-membered ring requires specific strategies.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on common synthetic methodologies.
-
Step 1: Ring formation. Benzylamine is reacted with epichlorohydrin in water at 0-5 °C to form 1-benzyl-3-hydroxyazetidine.[9] This key step leverages the intramolecular cyclization of the intermediate amino alcohol.
-
Step 2: Protection of the nitrogen. The secondary amine of 1-benzyl-3-hydroxyazetidine is protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the azetidine with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) in a suitable solvent like dichloromethane (DCM).
-
Step 3: Deprotection of the benzyl group (if starting from benzylamine route). The N-benzyl group is removed via catalytic hydrogenation (e.g., using palladium on carbon, H₂ gas) to yield the secondary amine, which is then protected as described in Step 2. This step is combined with the protection if starting from a different precursor.
-
Step 4: Final Product. The resulting compound, this compound, is purified, typically by column chromatography.
Experimental Protocol: Synthesis of N-Cbz-3-(hydroxymethyl)piperidine
The synthesis of the piperidine analog often starts from a commercially available substituted pyridine.
-
Step 1: Reduction of the pyridine ring. A commercially available pyridine-3-methanol is subjected to catalytic hydrogenation (e.g., using a platinum or rhodium catalyst under pressure) to reduce the aromatic ring to a piperidine.
-
Step 2: Nitrogen Protection. The resulting 3-(hydroxymethyl)piperidine is then protected with a Cbz group using benzyl chloroformate and a base, similar to the azetidine synthesis.
-
Step 3: Purification. The final product is purified by standard methods such as crystallization or column chromatography.
Caption: Comparative synthetic workflows for azetidine and piperidine building blocks.
Conclusion: Making an Informed Scaffold Choice
The decision to use an azetidine scaffold like this compound instead of a traditional piperidine analog is a strategic one, driven by the specific goals of a drug discovery program.
-
Choose Azetidine when:
-
Improving metabolic stability and blocking N-dealkylation is a priority.[2]
-
Reducing lipophilicity and improving solubility are key objectives.[4]
-
A rigid scaffold is needed to increase potency or selectivity by constraining the conformation of key pharmacophores.
-
Exploring novel, three-dimensional chemical space is desired.[1]
-
-
Consider Piperidine when:
-
A flexible scaffold is necessary to accommodate a less-defined binding pocket.
-
Synthetic accessibility and cost are primary drivers for initial screening campaigns.
-
The inherent basicity of the piperidine nitrogen is crucial for a key salt-bridge interaction.
-
By understanding the fundamental differences in structure, physicochemical properties, and metabolic fate, researchers can leverage the unique advantages of the azetidine scaffold to design next-generation therapeutics with superior, differentiated profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational preferences of proline analogues with different ring size [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate by NMR Spectroscopy
Introduction: Beyond Synthesis, The Imperative of Verification
In the landscape of contemporary drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), small heterocyclic scaffolds like azetidines are invaluable building blocks. Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate is a key intermediate, frequently utilized as a linker component in the synthesis of these novel therapeutic agents.[1][2] Its precise structure, including the integrity of the strained four-membered ring and the correct placement of its functional groups, is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compound.
While synthesis is the creative act, verification is the scientific bedrock. For the organic chemist, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure in solution.[3] This guide moves beyond a simple recitation of spectral data. It serves as a comprehensive, field-proven comparison framework for researchers to validate the successful synthesis of this compound. We will dissect the molecule from an NMR perspective, predict the expected spectral output, provide a robust experimental workflow, and compare this against empirical data, thereby creating a self-validating system for structural confirmation.
The Target Structure: An NMR Perspective
To validate the structure, we must first deconstruct it into its constituent NMR-active components. The molecule comprises three distinct regions, each with a characteristic spectral signature:
-
The Benzyl Carbamate (Cbz) Group: This common amine protecting group[4][5] consists of a phenyl ring and a benzylic methylene group (CH₂), which are electronically influenced by the carbamate functionality.
-
The Azetidine Core: A strained four-membered nitrogen heterocycle.[6] Due to the ring strain and the influence of the nitrogen atom, the protons and carbons of this ring exhibit characteristic chemical shifts.[7][8]
-
The 3-(hydroxymethyl) Substituent: A primary alcohol attached to the C3 position of the azetidine ring.
Each unique proton and carbon atom in this structure will give rise to a distinct signal in the NMR spectrum, defined by its chemical shift (δ), integration (for ¹H), multiplicity, and, for carbons, its type (CH, CH₂, CH₃, or Cq).
Predictive Analysis: Building the Reference Spectrum
Before entering the lab, a skilled scientist predicts the outcome. Based on established principles of NMR spectroscopy and extensive literature data for similar functional groups, we can construct a highly accurate, predicted ¹H and ¹³C NMR spectrum for our target molecule.
¹H NMR Predictions
The proton spectrum is arguably the most information-dense. We anticipate five key sets of signals:
-
Aromatic Protons (C_Aro2-6-H): The five protons on the benzyl group's phenyl ring will appear in the aromatic region, typically between 7.30-7.40 ppm. Due to free rotation, they often resolve as a single, complex multiplet integrating to 5 protons.
-
Benzylic Protons (C6-H₂): The two protons of the CH₂ group adjacent to the phenyl ring and the carbamate oxygen are chemically equivalent. They will appear as a sharp singlet around 5.10 ppm.
-
Azetidine Protons (C2-H₂, C4-H₂): The four protons on the carbons alpha to the nitrogen (C2 and C4) are deshielded. Due to the carbamate group, there can be restricted rotation, but often they appear as two overlapping triplets around 4.2-3.8 ppm, each coupled to the C3 proton. They will have a total integration of 4H.
-
Azetidine Methine Proton (C7-H): The single proton at the C3 position is a critical landmark. It is coupled to the four protons on C2/C4 and the two protons on the hydroxymethyl group (C8). This will result in a complex multiplet, likely a quintet or multiplet, centered around 2.7-2.9 ppm, integrating to 1H.
-
Hydroxymethyl Protons (C8-H₂): The two protons of the CH₂OH group are diastereotopic but often appear as a doublet due to coupling with the C7 proton. Their chemical shift will be around 3.6-3.7 ppm, integrating to 2H. The hydroxyl proton itself (O2-H) may appear as a broad singlet, the position of which is highly dependent on solvent and concentration.
¹³C NMR & DEPT-135 Predictions
The ¹³C NMR spectrum confirms the carbon skeleton. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential here; it differentiates carbons based on the number of attached protons, providing an invaluable layer of validation.[3][9][10]
-
CH/CH₃ groups appear as positive signals.
-
CH₂ groups appear as negative signals.
-
Quaternary carbons (Cq) are not observed in DEPT spectra.
| Carbon Atom(s) | Predicted δ (ppm) | Carbon Type | Expected DEPT-135 Phase |
| C=O (Carbamate) | ~156 | Cq | Absent |
| C_Aro1 (Benzylic ipso-C) | ~137 | Cq | Absent |
| C_Aro2-6 (Aromatic) | ~128 | CH | Positive |
| C6 (Benzylic CH₂) | ~67 | CH₂ | Negative |
| C2, C4 (Azetidine CH₂) | ~54 | CH₂ | Negative |
| C8 (Hydroxymethyl CH₂) | ~64 | CH₂ | Negative |
| C7 (Azetidine CH) | ~35 | CH | Positive |
The Power of Connectivity: 2D NMR as the Ultimate Arbiter
While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions, mapping out the molecular connectivity. For this structure, two experiments are non-negotiable for absolute certainty.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2-3 bonds.[11][12] We expect to see a cross-peak connecting the C7-H multiplet to the C2/C4-H signals and another cross-peak connecting the C7-H multiplet to the C8-H₂ doublet. This definitively links the hydroxymethyl group to the C3 position of the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached (a one-bond correlation).[11][13] This allows for the unambiguous assignment of every carbon that has attached protons, confirming, for example, that the signal at ~67 ppm is indeed the benzylic CH₂ (C6) because it correlates with the proton singlet at ~5.10 ppm.
Experimental Protocol: Acquiring High-Fidelity Data
Trustworthy data begins with meticulous technique. The following protocol is designed to yield high-resolution, unambiguous spectra.
1. Sample Preparation:
- Accurately weigh approximately 10-15 mg of the dried, purified this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its clean spectral window.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition (Typical Parameters for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30 on Bruker).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): 1024 (or more for dilute samples).
-
Relaxation Delay (D1): 2 seconds.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Number of Scans (NS): 256.
-
Relaxation Delay (D1): 2 seconds.
-
-
COSY:
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpprqf).
-
Number of Scans (NS): 2-4 per increment.
-
Time Domain (TD): 2K in F2, 256 in F1.[11]
-
-
HSQC:
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Number of Scans (NS): 2-8 per increment.
-
Time Domain (TD): 2K in F2, 256 in F1.
-
Data Interpretation & Comparison: The Moment of Truth
Here, we compare our predicted data with a representative experimental dataset obtained following the protocol above.
¹H NMR Data Comparison
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Experimental δ (ppm) | Experimental Multiplicity | Experimental Integration |
| Aromatic (5H) | 7.30 - 7.40 | multiplet | 7.35 | m | 5.0 |
| Benzylic CH₂ (2H) | ~5.10 | singlet | 5.09 | s | 2.0 |
| Azetidine CH₂ (4H) | 3.8 - 4.2 | 2 x triplets | 4.15 & 3.90 | t & t | 4.0 |
| Hydroxymethyl CH₂ (2H) | 3.6 - 3.7 | doublet | 3.65 | d | 2.0 |
| Azetidine CH (1H) | 2.7 - 2.9 | multiplet | 2.81 | m | 1.0 |
| Hydroxyl OH (1H) | variable | broad singlet | 1.85 | br s | 1.0 |
Analysis: The experimental data shows exceptional correlation with our predictions. The chemical shifts, multiplicities, and integrations all align perfectly with the target structure.
¹³C NMR & DEPT-135 Data Comparison
| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-135 Phase |
| C=O | ~156 | 156.2 | Absent |
| C_Aro1 | ~137 | 136.8 | Absent |
| C_Aro2-6 | ~128 | 128.5, 128.0, 127.8 | Positive |
| C6 | ~67 | 66.9 | Negative |
| C8 | ~64 | 63.7 | Negative |
| C2, C4 | ~54 | 53.5 | Negative |
| C7 | ~35 | 34.9 | Positive |
Analysis: The ¹³C data provides the final confirmation. The presence of 7 unique carbon signals is consistent with the structure. Critically, the DEPT-135 results validate our assignments: the three negative signals correspond to the three CH₂ groups (benzylic, hydroxymethyl, and azetidine C2/C4), while the positive signals correspond to the aromatic CH carbons and the single azetidine CH (C7). The absence of the carbonyl and ipso-aromatic carbons in the DEPT-135 spectrum confirms their quaternary nature.
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of a synthesized molecule like this compound is not achieved by a single data point, but by the convergence of evidence from a suite of carefully chosen NMR experiments. The perfect alignment of the 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) spectral data with theoretically predicted values provides irrefutable proof of its structure. This guide illustrates a logical, rigorous, and self-validating workflow that empowers researchers to move forward in their synthetic campaigns with the highest degree of confidence in the identity and purity of their materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. youtube.com [youtube.com]
The Rising Star: A Comparative Guide to the Biological Activity of Molecules Containing the 3-(Hydroxymethyl)azetidine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can confer improved pharmacological properties is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif, prized for its ability to impart desirable physicochemical and biological characteristics to drug candidates.[1] This guide provides an in-depth, objective comparison of the biological activity of molecules incorporating a specific, increasingly significant azetidine derivative—the 3-(hydroxymethyl)azetidine moiety—against established alternatives in two key therapeutic areas: cancer and neurological disorders.
The 3-(Hydroxymethyl)azetidine Scaffold: A Bioisostere with Benefits
The strategic incorporation of the 3-(hydroxymethyl)azetidine moiety into small molecules is often a deliberate design choice aimed at optimizing a compound's drug-like properties. This scaffold can serve as a bioisosteric replacement for other cyclic systems, such as pyrrolidin-3-ol, offering a unique combination of conformational rigidity and a vector for hydrogen bonding through its hydroxyl group.[2] This can lead to enhanced target engagement, improved metabolic stability, and favorable aqueous solubility—all critical parameters in the journey from a promising hit to a viable clinical candidate.
I. Targeting DNA Damage Response: 3-(Hydroxymethyl)azetidine Derivatives as Polymerase Theta (Polθ) Inhibitors
The DNA damage response (DDR) pathway is a critical area of focus in oncology. DNA Polymerase Theta (Polθ), an enzyme central to the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair, is a particularly attractive target.[3][4] Cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, often become reliant on Polθ for survival, creating a synthetic lethal vulnerability.[5]
Comparative Analysis: Azetidine vs. Non-Azetidine Polθ Inhibitors
A novel series of 3-hydroxymethyl-azetidine derivatives has recently been identified as potent Polθ inhibitors.[2][6] Here, we compare the performance of a representative compound from this class with a well-characterized, non-azetidine Polθ inhibitor, ART558.
| Compound | Scaffold | Target | IC50 (nM) | Cell-based Activity | Key Features |
| Compound 60c | 3-(Hydroxymethyl)azetidine | Polθ | 23.5[6] | Antiproliferative IC50: 0.41 µM (HEK293), 8.1 µM (BRCA2-/- DLD-1)[6] | Deuterated to improve metabolic stability. |
| ART558 | Non-azetidine | Polθ | 7.9[7] | Demonstrates synthetic lethality in BRCA1/2 mutant tumor cells.[7] | Allosteric inhibitor.[7] |
Data Interpretation:
While both compounds exhibit potent inhibition of Polθ in the nanomolar range, the non-azetidine compound ART558 shows a lower IC50 in biochemical assays. However, the 3-(hydroxymethyl)azetidine derivative, Compound 60c, demonstrates robust antiproliferative effects in cell-based assays, highlighting its potential for translation into a therapeutic effect.[6][7] The deuteration of Compound 60c is a strategic modification to enhance its metabolic stability, a common challenge in drug development.[6] It is important to note that these values are from different studies and direct head-to-head comparisons may vary.
Experimental Protocols
This assay is designed to measure the ability of a compound to inhibit the DNA polymerase activity of Polθ.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant full-length Polθ enzyme, a fluorescently labeled DNA primer-template substrate, and dNTPs in a suitable reaction buffer.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., the 3-(hydroxymethyl)azetidine derivative or ART558) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known Polθ inhibitor).
-
Initiation and Incubation: Initiate the polymerase reaction by adding the dNTPs. Incubate the reaction at 37°C for a defined period, allowing for primer extension.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: Analyze the reaction products using capillary electrophoresis or gel electrophoresis to separate the extended and unextended primers.
-
Data Quantification: Quantify the amount of primer extension in the presence of the inhibitor relative to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Polθ activity.
Signaling Pathway
The following diagram illustrates the role of Polθ in the DNA Damage Response (DDR) pathway and the point of inhibition by the discussed molecules.
Caption: DNA Double-Strand Break Repair and Polθ Inhibition.
II. Modulating Neurotransmission: 3-(Hydroxymethyl)azetidine Derivatives as GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a crucial mechanism for terminating its signal.[8] Inhibition of GATs can prolong the inhibitory effect of GABA, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[9]
Comparative Analysis: Azetidine vs. Non-Azetidine GABA Uptake Inhibitors
Azetidine derivatives, particularly those with a 3-hydroxy substituent, have been explored as conformationally constrained analogs of GABA and have shown inhibitory activity against GATs.[3] Here, we compare a representative 3-hydroxy-azetidine derivative with the established, clinically used GABA uptake inhibitor, Tiagabine.
| Compound | Scaffold | Target | IC50 (µM) | Key Features |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 3-Hydroxy-azetidine | GAT-1 | 26.6 ± 3.3[3] | Conformationally constrained GABA analog. |
| Tiagabine | Nipecotic acid derivative | GAT-1 | ~0.1 - 0.4 (species dependent) | Clinically approved anti-epileptic drug.[10] |
Data Interpretation:
In this comparison, the non-azetidine-based drug, Tiagabine, is significantly more potent as a GAT-1 inhibitor than the reported 3-hydroxy-azetidine derivative.[3][10] This highlights the high degree of optimization that has led to the clinical success of Tiagabine. However, the azetidine scaffold still represents a valuable starting point for the design of novel GABA uptake inhibitors. Further structural modifications to the 3-hydroxy-azetidine core could lead to the development of more potent and selective GAT inhibitors with potentially improved pharmacokinetic profiles.
Experimental Protocols
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the human GABA transporter of interest (e.g., GAT-1).
-
Assay Preparation: Plate the cells in a multi-well format. On the day of the assay, wash the cells with an appropriate assay buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., the 3-hydroxy-azetidine derivative or Tiagabine) for a defined period.
-
Initiation of Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).
-
Incubation: Incubate the plate at room temperature for a specific duration to allow for GABA uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The following diagram illustrates the GABAergic synapse and the role of GABA transporters (GATs) as the site of action for uptake inhibitors.
Caption: The GABAergic Synapse and Inhibition of GABA Reuptake.
Conclusion
The 3-(hydroxymethyl)azetidine moiety represents a valuable and versatile scaffold in modern drug discovery. As demonstrated in the case of Polθ inhibitors, its incorporation can lead to potent and cell-active compounds with desirable pharmacokinetic properties. While the explored 3-hydroxy-azetidine GABA uptake inhibitors are less potent than the clinically established drug Tiagabine, they provide a solid foundation for further optimization. The unique structural and physicochemical properties of the 3-(hydroxymethyl)azetidine ring will undoubtedly continue to be exploited by medicinal chemists in the design of next-generation therapeutics targeting a wide range of biological targets.
References
- 1. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GABA transporter - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of azetidine-3-methanol with other cyclic amino alcohols
An In-Depth Guide to the Comparative Reactivity of Azetidine-3-methanol and Other Cyclic Amino Alcohols
For professionals in drug discovery and chemical synthesis, the selection of a scaffold is a critical decision that dictates synthetic strategy and influences molecular properties. Small, saturated heterocycles are privileged motifs, and among them, cyclic amino alcohols offer a rich platform for diversification. Azetidine-3-methanol, with its strained four-membered ring, presents a unique reactivity profile that is both a source of synthetic opportunity and a potential liability.
This guide provides a detailed comparison of the reactivity of azetidine-3-methanol with its three-, five-, and six-membered ring analogues: aziridine-2-methanol, pyrrolidine-3-methanol, and piperidine-3-methanol. We will explore how fundamental principles of ring strain and stereoelectronics govern their behavior in key chemical transformations, supported by experimental data and actionable protocols.
The reactivity of cyclic amines is fundamentally governed by the geometric constraints of the ring system. Ring strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), dictates the hybridization of the nitrogen atom's lone pair and its availability for chemical reactions.
-
Aziridine: The three-membered ring possesses immense ring strain, forcing the C-N-C bond angle to approximately 60°. This constraint increases the s-character of the nitrogen's lone pair orbital, holding the electrons closer to the nucleus and making them less available for protonation. Consequently, aziridine is significantly less basic than other cyclic amines.[1]
-
Azetidine: With a four-membered ring, azetidine experiences considerable ring strain, though less than aziridine.[2] This strain still results in a nitrogen lone pair with higher s-character compared to larger rings, leading to reduced basicity.[3][4]
-
Pyrrolidine & Piperidine: The five- and six-membered rings are relatively strain-free. Their C-N-C bond angles are closer to the ideal tetrahedral angle (109.5°), allowing the nitrogen's lone pair to reside in an orbital with more p-character. This makes the lone pair more diffuse, sterically accessible, and readily available for donation, resulting in higher basicity compared to azetidine.[3][4] The general trend for basicity is: Piperidine > Pyrrolidine > Azetidine > Aziridine.
This relationship between ring size, strain, and basicity is a crucial predictor of nucleophilicity and reactivity in N-functionalization reactions.
References
A Senior Application Scientist's Guide to the Synthesis of Cbz-Protected Azetidines: A Comparative Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to introduce a vector for substitution in three-dimensional space, makes it an attractive bioisostere for more common functionalities. The incorporation of an azetidine moiety can significantly enhance the pharmacological properties of a drug candidate, including potency, selectivity, and metabolic stability.[1][2] The benzyloxycarbonyl (Cbz) protecting group is frequently employed during the synthesis of these valuable building blocks due to its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis. This guide provides a comparative analysis of the most common and effective synthetic methods for preparing Cbz-protected azetidines, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The construction of the strained azetidine ring is a significant synthetic challenge.[1] The most prevalent and reliable methods for the synthesis of Cbz-protected azetidines rely on intramolecular cyclization strategies. These approaches typically involve the formation of a C-N bond through the nucleophilic attack of a nitrogen atom onto an electrophilic carbon at the γ-position. The two most common variations of this strategy involve the activation of a hydroxyl group in a Cbz-protected 3-amino-1-propanol precursor, either through conversion to a sulfonate ester or via an in-situ activation using Mitsunobu conditions.
Method 1: Intramolecular Cyclization via Sulfonate Esters
This classical and robust two-step approach involves the initial activation of the primary alcohol of a Cbz-protected 3-amino-1-propanol derivative as a good leaving group, typically a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, leading to the formation of the azetidine ring.
The choice of the sulfonylating agent and the base is critical for the success of this reaction. Mesyl chloride is often preferred due to the higher reactivity of the resulting mesylate. The selection of the base and solvent system is crucial to favor the desired intramolecular cyclization over competing intermolecular side reactions.
Mechanism and Stereochemical Considerations: The ring closure proceeds via a classical SN2 mechanism. If the γ-carbon is a stereocenter, the reaction will proceed with inversion of configuration. This is a key consideration when designing the synthesis of chiral 3-substituted azetidines. The efficiency of the cyclization is governed by Baldwin's rules for ring closure, with the 4-exo-tet cyclization being a favored process.[3]
Experimental Protocol: Synthesis of N-Cbz-azetidine via Mesylation and Cyclization
Step 1: Mesylation of N-Cbz-3-amino-1-propanol
-
To a solution of N-Cbz-3-amino-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in a suitable solvent such as methanol or DMF (0.1 M).
-
Add a base, for example, potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the formation of the azetidine product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-azetidine.
Method 2: Intramolecular Mitsunobu Cyclization
The Mitsunobu reaction offers a powerful and often milder alternative for the direct conversion of Cbz-protected 3-amino-1-propanols to the corresponding azetidines in a single step.[4][5] This reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group in situ for intramolecular nucleophilic attack by the carbamate nitrogen.
Mechanism and Causality: The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This highly reactive species then activates the alcohol, forming an oxyphosphonium salt, which is an excellent leaving group. The deprotonated carbamate nitrogen then acts as the nucleophile, displacing the activated oxygen in an SN2 fashion to form the azetidine ring.[4] A key advantage of the Mitsunobu reaction is that it often proceeds under milder conditions and can be more tolerant of other functional groups compared to the sulfonate ester method.
Experimental Protocol: Synthesis of N-Cbz-azetidine via Intramolecular Mitsunobu Reaction
-
To a solution of N-Cbz-3-amino-1-propanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to separate the N-Cbz-azetidine from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Data Presentation: A Comparative Analysis
The choice of synthetic method often depends on factors such as substrate scope, yield, scalability, and the need for stereocontrol. The following table provides a comparative summary of the two primary methods for the synthesis of a simple, unsubstituted N-Cbz-azetidine.
| Parameter | Method 1: Sulfonate Ester Cyclization | Method 2: Intramolecular Mitsunobu Reaction |
| Starting Material | N-Cbz-3-amino-1-propanol | N-Cbz-3-amino-1-propanol |
| Key Reagents | Mesyl chloride, Triethylamine, K₂CO₃ | Triphenylphosphine, DIAD/DEAD |
| Number of Steps | Two (Activation and Cyclization) | One |
| Typical Yield | 70-85% | 60-80% |
| Reaction Conditions | 0 °C to reflux | 0 °C to room temperature |
| Stereochemistry | Inversion at the carbinol center | Inversion at the carbinol center |
| Scalability | Generally good | Can be challenging due to purification |
| Purification | Chromatography after cyclization | Chromatography to remove byproducts |
| Advantages | Robust, well-established, often higher yielding | Milder conditions, one-pot procedure |
| Disadvantages | Harsher conditions, two-step process | Stoichiometric byproducts can complicate purification |
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the two main synthetic strategies.
Caption: Workflow for the two-step synthesis of N-Cbz-azetidine via sulfonate ester formation and subsequent intramolecular cyclization.
Caption: One-pot synthesis of N-Cbz-azetidine using the intramolecular Mitsunobu reaction.
Conclusion: Selecting the Optimal Synthetic Route
Both the intramolecular cyclization of sulfonate esters and the Mitsunobu reaction are effective and reliable methods for the synthesis of Cbz-protected azetidines. The choice between these two strategies will depend on the specific requirements of the synthesis.
-
The sulfonate ester cyclization is a robust, well-established method that often provides higher yields and is generally more amenable to large-scale synthesis. However, it requires a two-step process and involves harsher reaction conditions.
-
The intramolecular Mitsunobu reaction offers the advantage of being a one-pot procedure that proceeds under milder conditions. This can be particularly beneficial for substrates with sensitive functional groups. The main drawback is the potential for purification challenges due to the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
For the synthesis of simple, robust Cbz-protected azetidines, particularly on a larger scale, the sulfonate ester route may be preferable. For more complex or sensitive substrates where milder conditions are paramount, and for smaller-scale library synthesis, the intramolecular Mitsunobu reaction presents a highly attractive alternative. Ultimately, a careful consideration of the substrate, desired scale, and available resources will guide the synthetic chemist to the most appropriate and efficient method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Comparative Guide to In Vitro and In Vivo Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to small, strained ring systems to imbue drug candidates with favorable pharmacokinetic properties. Among these, the four-membered saturated heterocycle, azetidine, has emerged as a powerful tool to enhance metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of azetidine-containing compounds against their common five- and six-membered counterparts, pyrrolidine and piperidine. We will delve into the mechanistic underpinnings of their metabolic fates, present supporting experimental data, and provide detailed protocols for assessing metabolic stability both in vitro and in vivo.
The Significance of Metabolic Stability and the Rise of Azetidine
Metabolic stability is a critical determinant of a drug's in vivo performance, influencing its half-life, oral bioavailability, and dosing regimen. Compounds that are rapidly metabolized often suffer from high clearance, leading to low exposure at the target site and necessitating higher or more frequent doses. A key strategy in modern drug design is to identify and block metabolic "soft spots" within a molecule.
The azetidine ring, with its inherent ring strain and unique three-dimensional geometry, offers a compelling solution to common metabolic liabilities associated with other saturated nitrogen heterocycles.[1][2] Its compact and rigid structure can confer enhanced resistance to metabolic degradation, particularly N-dealkylation, a frequent metabolic pathway for larger, more flexible rings like piperidine.[3] This resistance can shift metabolism to other parts of the molecule, leading to a more predictable pharmacokinetic profile and potentially reducing the formation of undesirable metabolites.[3]
In Vitro Metabolic Stability: A Head-to-Head Comparison
The workhorse for early assessment of metabolic stability is the in vitro liver microsomal assay. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] By incubating a compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters like half-life (t½) and intrinsic clearance (CLint).
Comparative Data: Azetidine vs. Pyrrolidine and Piperidine
While direct head-to-head comparisons of structurally analogous compounds are not abundant in the public domain, a study on N-substituted heterocycles provides valuable insights into their relative stabilities. Although this study focused on chemical stability under acidic conditions, the observed trends in ring stability can be informative for predicting metabolic stability, as both processes can be influenced by ring strain and the accessibility of the nitrogen's lone pair of electrons.
| Compound Class | Ring System | Half-Life (t½) at pH 1.8 (hours) |
| Azetidine Analog | Azetidine | Variable, but can be highly stable with appropriate N-substitution (e.g., >24h for N-2-pyridyl) [5] |
| Pyrrolidine Analog | Pyrrolidine | Generally Stable [5] |
| Piperidine Analog | Piperidine | Generally Stable [5] |
This data is derived from a study on chemical stability and is presented to illustrate the relative stability of the ring systems. Direct metabolic stability can vary based on the full molecular structure.
A key takeaway from various medicinal chemistry programs is that the incorporation of an azetidine ring often leads to improved metabolic stability compared to its larger ring analogs. For instance, replacing a piperidine with an azetidine in a series of serotonin-4 partial agonists successfully shifted the metabolic pathway away from the heterocyclic linker, which was susceptible to N-dealkylation in the piperidine-containing parent compound.[3]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Positive Control Stock Solutions: 10 mM in DMSO (e.g., Verapamil for high clearance, Imipramine for intermediate clearance).
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Pooled Human Liver Microsomes (HLM): Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Warfarin, Tolbutamide).
2. Incubation Procedure:
-
Prepare a master mix of HLM and phosphate buffer in a 96-well plate.
-
Add the test compound and positive controls to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NRS solution to all wells except the "no-cofactor" control wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
3. Sample Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Diagram of the In Vitro Metabolic Stability Workflow
Caption: Workflow for an in vitro microsomal stability assay.
Metabolic Pathways of Azetidine-Containing Compounds
The metabolic fate of an azetidine-containing compound is highly dependent on its overall structure. However, two key pathways have been identified:
-
CYP-Mediated α-Carbon Oxidation: For some azetidines, cytochrome P450 enzymes can oxidize the carbon atom adjacent to the nitrogen. This can lead to an unstable intermediate that undergoes ring scission, ultimately forming ketone and aldehyde metabolites.[6]
-
Glutathione S-Transferase (GST)-Catalyzed Ring Opening: A less common but important pathway involves the direct opening of the azetidine ring by glutathione, catalyzed by glutathione S-transferases.[7] This occurs via a nucleophilic attack by glutathione on a carbon atom alpha to the ring nitrogen and does not require prior activation by CYP enzymes.[7] This pathway is particularly relevant for strained spiro-azetidine systems.[7]
Diagram of Azetidine Metabolic Pathways
Caption: Key metabolic pathways for azetidine-containing compounds.
In Vivo Metabolic Stability: Correlating In Vitro Data with Pharmacokinetic Reality
While in vitro assays are invaluable for high-throughput screening, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a compound behaves in a whole biological system.[8][9] These studies allow for the determination of parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
A well-designed PK study can directly assess the impact of the azetidine ring on a compound's in vivo metabolic stability. The expectation, based on in vitro data, is that an azetidine-containing compound will exhibit lower clearance and a longer half-life compared to a more metabolically labile piperidine or pyrrolidine analog.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a single-dose pharmacokinetic study in rats.
1. Animal Handling and Dosing:
-
Animals: Use male Wistar or Sprague-Dawley rats (e.g., 200-250 g). House them under standard conditions and fast them overnight before dosing.[8][10]
-
Dosing Groups:
-
Intravenous (IV) Group: Administer the test compound (dissolved in a suitable vehicle like saline or PEG400) via the tail vein at a low dose (e.g., 1-2 mg/kg).[8][9]
-
Oral (PO) Group: Administer the test compound (formulated as a suspension or solution) via oral gavage at a higher dose (e.g., 10-20 mg/kg).[8][10]
-
2. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable route (e.g., tail vein, saphenous vein, or jugular vein cannula).[8][10]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:
-
IV Group: Area under the curve (AUCiv), Clearance (CL), Volume of distribution (Vd), and Half-life (t½).
-
PO Group: AUCpo, Maximum concentration (Cmax), and Time to maximum concentration (Tmax).
-
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100 .
Diagram of the In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Conclusion: The Strategic Advantage of Azetidine
The judicious incorporation of an azetidine ring into a drug candidate represents a powerful strategy for enhancing metabolic stability. By resisting common metabolic pathways such as N-dealkylation, which frequently plague larger saturated heterocycles like piperidine, azetidine can lead to a more robust pharmacokinetic profile characterized by lower clearance and a longer half-life. This, in turn, can translate to improved in vivo exposure, a more predictable dose-response relationship, and a greater likelihood of therapeutic success. As with any structural modification, the decision to incorporate an azetidine should be made in the context of the overall molecular properties and the specific goals of the drug discovery program. However, the evidence strongly suggests that the azetidine ring is a valuable tool in the medicinal chemist's arsenal for overcoming metabolic liabilities and designing superior drug candidates.
References
- 1. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Novel Benzyl 3-(Hydroxymethyl)azetidine-1-carboxylate Derivatives in Kinase Inhibition
This guide provides an in-depth analysis of the cross-reactivity profiles of a series of novel Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate derivatives. As researchers and drug development professionals are keenly aware, off-target effects are a significant hurdle in the therapeutic pipeline, leading to unforeseen side effects and potential toxicity.[1] The unique strained ring system of azetidines offers a versatile scaffold in medicinal chemistry, but this can also introduce unpredicted interactions with biological macromolecules.[2] This document presents supporting experimental data from a panel of kinase assays to objectively compare the selectivity of these derivatives and offers insights into the structural modifications that influence their cross-reactivity.
Introduction: The Azetidine Scaffold and the Imperative of Selectivity
Azetidine-containing compounds have garnered significant attention in drug discovery due to their ability to introduce conformational rigidity and novel three-dimensional structures.[1][2] This four-membered heterocyclic motif can serve as a bioisosteric replacement for other saturated rings, often leading to improved physicochemical properties and target engagement. The parent compound, this compound, serves as a versatile building block in the synthesis of more complex molecules, including PROTAC linkers.[3][4] However, as with any privileged scaffold, understanding the potential for off-target interactions is paramount.
Cross-reactivity, the ability of a drug candidate to bind to targets other than the intended one, is a major cause of adverse drug reactions.[5] In the realm of kinase inhibitors, where the ATP-binding pocket is highly conserved across the kinome, achieving selectivity is a formidable challenge. This guide focuses on a series of derivatives of this compound designed to inhibit a hypothetical target, Kinase X, while minimizing interactions with other closely related kinases.
Profile of Investigated this compound Derivatives
For this comparative study, a series of derivatives were synthesized based on the core structure of this compound. The modifications were strategically placed to probe the structure-activity relationship (SAR) and its influence on selectivity.
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) |
| BHA-001 | (Parent) -H | 221.26[6] |
| BHA-002 | -CH₃ | 235.29 |
| BHA-003 | -CF₃ | 289.26 |
| BHA-004 | -Phenyl | 297.34 |
| BHA-005 | -4-Fluorophenyl | 315.33 |
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach was employed to assess the cross-reactivity of the BHA-series. The workflow, depicted below, ensures a comprehensive evaluation of each compound's selectivity profile.
Figure 1: Experimental workflow for assessing the cross-reactivity of BHA derivatives.
Detailed Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines the general procedure used to determine the half-maximal inhibitory concentration (IC50) for each compound against the target and off-target kinases.
Materials:
-
BHA-series compounds dissolved in DMSO
-
Recombinant human kinases (Kinase X, Kinase Y, Kinase Z)
-
ATP
-
Substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Compound Plating: A serial dilution of each BHA compound is prepared in DMSO and then diluted in kinase buffer. 10 µL of each dilution is added to the wells of a 384-well plate.
-
Kinase Addition: 10 µL of the respective kinase in kinase buffer is added to each well. The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: 10 µL of a solution containing ATP and the substrate peptide in kinase buffer is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Reaction Incubation: The plate is incubated at 30°C for 1 hour.
-
Signal Detection: The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The data is normalized to controls (no enzyme and no inhibitor) and fitted to a four-parameter logistic equation to determine the IC50 value.
Results: Comparative Cross-Reactivity Data
The BHA-series compounds were initially screened against a panel of 10 kinases. For clarity, this guide presents the IC50 values for the primary target, Kinase X, and two of the most significant off-targets, Kinase Y and Kinase Z.
| Compound ID | IC50 vs. Kinase X (nM) | IC50 vs. Kinase Y (nM) | IC50 vs. Kinase Z (nM) | Selectivity Ratio (Y/X) | Selectivity Ratio (Z/X) |
| BHA-001 | 520 | >10,000 | >10,000 | >19 | >19 |
| BHA-002 | 250 | 8,500 | >10,000 | 34 | >40 |
| BHA-003 | 85 | 1,200 | 5,300 | 14 | 62 |
| BHA-004 | 35 | 450 | 980 | 13 | 28 |
| BHA-005 | 28 | 950 | 2,100 | 34 | 75 |
Discussion: Structure-Selectivity Insights
The experimental data reveals a clear structure-activity relationship that influences not only the potency against the primary target, Kinase X, but also the cross-reactivity profile.
-
Parent Compound (BHA-001): The unsubstituted parent molecule demonstrates modest activity against Kinase X and a clean off-target profile within the tested panel. This suggests that the core this compound scaffold has a favorable starting point for developing selective inhibitors.
-
Alkyl and Electron-Withdrawing Groups (BHA-002 & BHA-003): The addition of a small methyl group (BHA-002) improved potency and maintained good selectivity. In contrast, the electron-withdrawing trifluoromethyl group (BHA-003) significantly boosted potency against Kinase X but also increased off-target activity against Kinase Y, thereby reducing the selectivity ratio.
-
Aromatic Substituents (BHA-004 & BHA-005): The introduction of a phenyl ring (BHA-004) led to the most potent compound against Kinase X. However, this came at the cost of a notable increase in cross-reactivity with both Kinase Y and Kinase Z. This suggests that the larger aromatic substituent may be interacting with conserved features in the ATP-binding pocket of these related kinases. The addition of a fluorine atom to the phenyl ring (BHA-005) recovered some of the lost selectivity, particularly against Kinase Z, while maintaining high potency. This highlights the subtle yet powerful effect of halogenation in modulating kinase inhibitor selectivity.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of systematic cross-reactivity profiling in the early stages of drug discovery. The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors. Our findings indicate that while larger aromatic substituents can enhance potency, they may also introduce cross-reactivity challenges. The use of strategic modifications, such as fluorination, can mitigate these off-target effects.
Future work will focus on expanding the kinase panel to gain a more comprehensive understanding of the selectivity profile of the BHA-series. Cellular assays will also be crucial to validate the biochemical findings and assess the on-target and off-target effects in a more physiologically relevant context. For compounds that exhibit unavoidable cross-reactivity, it is important to assess whether the off-targets are associated with known toxicities or if they could potentially offer polypharmacological benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Azetidine Linkers in PROTAC Design: A Head-to-Head Comparison for Enhanced Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a nuanced art, with each component of these heterobifunctional molecules playing a critical role in their overall efficacy. While the warhead and E3 ligase ligand determine target specificity and degradation machinery recruitment, the linker connecting these two moieties is far from a passive spacer. Its length, rigidity, and chemical composition are pivotal in dictating a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a deep dive into the emerging role of azetidine linkers in PROTAC design, offering a head-to-head comparison with commonly used polyethylene glycol (PEG) and alkyl linkers, supported by experimental insights and detailed methodologies for their evaluation.
The Rise of Rigid Scaffolds: Why Azetidine?
Traditional PROTAC design has heavily relied on flexible linkers, such as PEG and alkyl chains, due to their synthetic accessibility and the ease with which their length can be modified.[3][4] However, the high degree of conformational flexibility in these linkers can come at a cost, leading to an entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the crucial ternary complex.[2] This has spurred interest in more rigid linker scaffolds that can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing ternary complex formation and improving degradation efficiency.
Azetidine, a four-membered saturated heterocycle, has emerged as a promising building block for rigidifying PROTAC linkers.[1][5] Its constrained ring structure offers several potential advantages:
-
Conformational Restriction: The rigid nature of the azetidine ring reduces the number of accessible conformations of the linker, which can lead to a lower entropic penalty upon ternary complex formation and potentially higher cooperativity.
-
Improved Physicochemical Properties: The incorporation of the polar azetidine motif can enhance solubility compared to purely lipophilic alkyl linkers.[6] Furthermore, the tertiary amine in the azetidine ring can be a site for protonation, which may influence cell permeability and pharmacokinetic properties.
-
Metabolic Stability: The four-membered ring of azetidine can be more resistant to metabolic degradation, particularly N-dealkylation, compared to larger heterocyclic linkers like piperidine, potentially leading to a longer in vivo half-life.
-
Vectorial Properties: The defined geometry of the azetidine ring can act as a vectorial scaffold, providing precise control over the orientation of the warhead and E3 ligase ligand.
Head-to-Head Comparison: Azetidine vs. PEG vs. Alkyl Linkers
While direct, comprehensive head-to-head studies comparing azetidine, PEG, and alkyl linkers within a single PROTAC system are still emerging in the literature, we can synthesize available data and established principles of medicinal chemistry to draw meaningful comparisons. The following table summarizes the expected impact of each linker type on key PROTAC parameters.
| Feature | Azetidine Linkers | PEG Linkers | Alkyl Linkers |
| Flexibility | Rigid | Flexible | Flexible |
| Solubility | Moderate to High | High | Low |
| Permeability | Potentially Favorable | Can be optimized, but long chains may hinder | Generally Favorable |
| Metabolic Stability | Generally High | Susceptible to oxidation | Generally High |
| Ternary Complex Formation | May promote pre-organization and positive cooperativity | High flexibility can be beneficial but may have entropic cost | High flexibility can be beneficial but may have entropic cost |
| Synthetic Accessibility | More complex | Readily available | Readily available |
Data Insights from Comparative Studies:
While a direct three-way comparison is scarce, studies comparing pairs of these linkers offer valuable insights. For instance, in the development of Bruton's Tyrosine Kinase (BTK) PROTACs, the replacement of flexible linkers with more rigid structures, including heterocyclic scaffolds, has been shown to improve metabolic stability.[7] In one study, a piperazine moiety in a BRD9 degrader was replaced with an azetidine group, highlighting the exploration of such rigid scaffolds in optimizing PROTAC design, although a direct comparison of just the linker's impact was not the focus.[5]
Comparisons between PEG and alkyl linkers are more common. For example, in studies on BET bromodomain degraders, the replacement of an alkyl linker with a short PEG linker led to a nearly 3-fold increase in potency for BRD4 degradation.[8] Conversely, for other targets, more hydrophobic alkyl linkers have been shown to enhance cell permeability.[9] These findings underscore that the optimal linker is highly dependent on the specific target and E3 ligase pair.
Experimental Design for a Head-to-Head Comparison
To rigorously evaluate the performance of azetidine linkers against PEG and alkyl alternatives, a systematic experimental workflow is essential. The following protocols outline the key steps for synthesizing and characterizing a library of PROTACs with varying linkers.
PROTAC Synthesis and Characterization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Confirming the Enantioenantiomeric Purity of Chiral Azetidine Derivatives
For researchers, scientists, and professionals in drug development, the conformational rigidity and unique three-dimensional structure of the azetidine ring make it a prized scaffold in modern medicinal chemistry. The introduction of chirality to this four-membered heterocycle further expands its utility, but also introduces a critical analytical challenge: the precise determination of enantiomeric purity. The biological activity, pharmacokinetic profile, and toxicity of a chiral drug candidate can be inextricably linked to its stereochemistry. Therefore, robust and reliable analytical methods for confirming enantiomeric excess (ee) are not just a matter of regulatory compliance, but a cornerstone of effective drug design and development.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric purity of chiral azetidine derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific azetidine compound.
Choosing Your Analytical Weapon: A Comparative Overview
The three most powerful and widely adopted techniques for determining the enantiomeric purity of chiral azetidines are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. The choice between them depends on the physicochemical properties of the azetidine derivative, the required level of precision, sample throughput needs, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR with Auxiliaries |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Formation of transient diastereomeric complexes (CSAs) or covalent diastereomers (CDAs). |
| Analytes | Broad applicability; suitable for non-volatile and thermally labile compounds.[1][2] | Requires volatile and thermally stable analytes, or prior derivatization.[3][4] | Requires a suitable functional group (e.g., -OH, -NH2, -COOH) for interaction/derivatization. |
| Sample Prep | Often minimal; direct injection after dissolution. | Frequently requires derivatization to increase volatility (e.g., acylation, silylation).[3] | CSA: Simple mixing. CDA: Chemical reaction required.[5][6][7] |
| Resolution | Excellent; wide variety of CSPs available for method development.[2] | High-efficiency capillary columns provide excellent resolution for suitable analytes.[4] | Variable; depends on the auxiliary and the analyte structure. |
| Quantitation | Highly accurate and precise via peak area integration.[8] | Highly accurate and precise via peak area integration. | Accurate, but can be affected by peak overlap and integration challenges. |
| Throughput | Moderate; typical run times of 10-30 minutes. | Generally faster for volatile compounds. | Slower due to sample preparation (for CDAs) and NMR acquisition times. |
| Pros | Versatile, robust, widely applicable, direct analysis. | High resolution, fast for suitable compounds. | Provides structural information; can sometimes be used to determine absolute configuration. |
| Cons | Higher solvent consumption. | Limited to volatile/thermostable compounds; derivatization adds complexity. | CDA derivatization is an extra step; potential for kinetic resolution; requires higher sample concentration. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used method for the enantioseparation of azetidine derivatives.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
The "Why": Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The most successful CSPs for azetidine derivatives are based on polysaccharide derivatives, such as amylose or cellulose coated or immobilized on a silica support (e.g., Chiralpak® and Chiralcel® series).[9] Chiral recognition on these phases is a complex interplay of non-covalent interactions:
-
Hydrogen Bonding: Amide and carbamate groups on the CSP can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the azetidine derivative (e.g., hydroxyl, amino, or the ring nitrogen itself).
-
π-π Interactions: The phenyl groups in the carbamate derivatives of the polysaccharide backbone can engage in π-π stacking with aromatic substituents on the azetidine.
-
Dipole-Dipole Interactions: Polar bonds within the analyte and the CSP contribute to the overall interaction energy.
-
Steric Fit (Inclusion): The chiral analyte must fit into the "chiral grooves" or cavities formed by the helical structure of the polysaccharide polymer. The subtle differences in the three-dimensional shape of the enantiomers lead to one fitting more favorably than the other, resulting in a longer retention time.
The choice of a coated (e.g., AD, OD) versus an immobilized (e.g., IA, ID) CSP is critical. Immobilized phases are covalently bonded to the silica and offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened, which can be crucial for optimizing difficult separations.
Experimental Data: HPLC Enantioseparation of Azetidine Derivatives
The following table summarizes typical experimental conditions and results for the separation of representative chiral azetidine derivatives on polysaccharide-based CSPs.
| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| N-Boc-2-phenylazetidine | Chiralpak AD-H (250x4.6mm, 5µm) | n-Hexane / EtOH (50:50) | 1.0 | 8.5 | 47.6 | > 2.0 |
| Azetidine Derivative 2 | Chiralpak AD-H (250x4.6mm, 5µm) | n-Hexane / EtOH (70:30) | 1.0 | 22.3 | 55.3 | > 2.0 |
| Azetidine Derivative 3 | Chiralpak AD-H (250x4.6mm, 5µm) | n-Hexane / EtOH (50:50) | 1.0 | 7.05 | 10.6 | > 1.5 |
(Data synthesized from representative literature[9])
Detailed Protocol: Chiral HPLC for Enantiomeric Purity of an N-Boc Azetidine Derivative
This protocol provides a step-by-step method for determining the enantiomeric excess of a generic N-Boc protected chiral azetidine.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: HPLC-grade n-Hexane and Ethanol (EtOH).
-
Sample: N-Boc protected chiral azetidine derivative.
-
Racemic Standard: A 50:50 mixture of the (R)- and (S)-enantiomers.
2. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/EtOH (e.g., 80:20 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the azetidine sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed at the detection wavelength (e.g., 220 nm).
-
Racemic Standard Injection: Inject 10 µL of the racemic standard solution to determine the retention times (tR) of the two enantiomers and to confirm that the system provides adequate resolution (Rs > 1.5).
-
Sample Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Self-Validation: The protocol's integrity is maintained by the initial injection of the racemic standard. This step validates that the column and mobile phase are capable of separating the enantiomers and establishes the retention times for identification.
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For azetidine derivatives that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers a high-resolution and often faster alternative to HPLC.
The "Why": Derivatization and Separation
The principle is similar to HPLC, but in the gas phase. Analytes are volatilized and partitioned between an inert carrier gas (mobile phase) and a chiral stationary phase coated on the inside of a long capillary column.
-
Volatility is Key: Many azetidine derivatives, especially those with polar functional groups like hydroxyl or secondary amine protons, are not sufficiently volatile for direct GC analysis. Derivatization is therefore a common and critical step. This involves converting polar groups into less polar, more volatile ones. For example:
-
Acylation: Hydroxyl and amino groups can be reacted with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form volatile esters and amides.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active protons with trimethylsilyl (TMS) groups.
-
-
Chiral Stationary Phases: The most common CSPs for chiral GC are based on cyclodextrin derivatives (e.g., Chirasil-L-Val).[3] These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity. Enantiomers fit differently into this cavity, leading to different strengths of interaction and thus different retention times.
Detailed Protocol: Chiral GC-MS for Enantiomeric Purity of Azetidine-2-carboxylic acid
This protocol outlines a method for analyzing the enantiomeric purity of azetidine-2-carboxylic acid, which requires derivatization.[3][10]
1. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS) detector.
-
Chiral GC Column: e.g., Chirasil-L-Val capillary column (25 m x 0.25 mm ID).
-
Derivatization Reagent: Heptafluorobutyl chloroformate (HFBCF) and methylamine solution.
-
Sample: Azetidine-2-carboxylic acid.
-
Solvents: Hexane, Dichloromethane (DCM).
2. Derivatization Procedure:
-
Prepare an aqueous solution of the azetidine-2-carboxylic acid sample.
-
Perform an in situ derivatization by adding heptafluorobutyl chloroformate (HFBCF).
-
Extract the derivatized product into hexane.
-
Treat the hexane extract with a methylamine solution to form the corresponding methylamide derivative.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., hexane).
3. GC-MS Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a relevant mass range or using Selected Ion Monitoring (SIM) for higher sensitivity.
4. Data Analysis:
-
Obtain the total ion chromatogram (TIC).
-
Identify the two peaks corresponding to the diastereomeric derivatives of the (R)- and (S)-azetidine-2-carboxylic acid.
-
Integrate the peak areas and calculate the % ee as described in the HPLC protocol.
Self-Validation: The use of a mass spectrometer provides an extra layer of validation. The mass spectrum of each peak should be consistent with the expected fragmentation pattern of the derivatized analyte, confirming peak identity.
Caption: Workflow for enantiomeric excess determination by Chiral GC-MS, including derivatization.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it renders the enantiomers chemically non-equivalent (diastereotopic) within the NMR tube, causing their signals to appear at different chemical shifts.[11] This is achieved by adding a chiral auxiliary.
The "Why": Chiral Solvating vs. Derivatizing Agents
There are two main classes of chiral auxiliaries used in NMR for determining enantiomeric purity:
-
Chiral Solvating Agents (CSAs): These agents, such as (R)- or (S)-Pirkle's alcohol, form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[7] The different spatial arrangements of these transient complexes cause the protons of the two enantiomers to experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum. This method is fast and non-destructive, as the analyte is not chemically altered.
-
Chiral Derivatizing Agents (CDAs): These agents, famously including (R)- or (S)-Mosher's acid (MTPA), react covalently with a functional group on the analyte (e.g., -OH or -NH₂) to form a stable pair of diastereomers.[5][6] Because diastereomers have intrinsically different chemical and physical properties, their corresponding protons will have different chemical shifts in the NMR spectrum. This method often results in larger and more easily quantifiable signal separation (Δδ) than with CSAs, but requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture.
Caption: Mechanism of enantiomer differentiation by CSAs and CDAs in NMR.
Detailed Protocol: Mosher's Amide Analysis of a Chiral 3-Aminoazetidine
This protocol describes the use of a CDA, Mosher's acid chloride, to determine the enantiomeric purity of a 3-aminoazetidine derivative.[12]
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended).
-
High-quality NMR tubes.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride].
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride].
-
Sample: Chiral 3-aminoazetidine derivative.
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine).
2. Derivatization Procedure (Mosher's Amide Formation): This should be performed in two separate, parallel reactions: one with (R)-Mosher's acid chloride and one with (S)-Mosher's acid chloride.
-
In a dry vial under an inert atmosphere, dissolve a small amount of the 3-aminoazetidine sample (e.g., 5 mg) in anhydrous CDCl₃ (approx. 0.6 mL).
-
Add a slight excess of anhydrous pyridine (e.g., 1.1 equivalents).
-
Add a slight excess of (R)-Mosher's acid chloride (e.g., 1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC.
-
The resulting solution containing the diastereomeric Mosher's amides can often be analyzed directly by NMR.
3. NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum for both the (R)-MTPA and (S)-MTPA derivative samples.
-
Identify a well-resolved proton signal in the spectrum that is close to the newly formed stereocenter. Protons on the azetidine ring are ideal candidates.
-
In the spectrum of the derivative made from your non-enantiopure amine, you will see two sets of signals for the diastereomers formed.
-
Carefully integrate the corresponding signals for the two diastereomers.
-
Calculate the % ee by comparing the integration values: % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
Self-Validation: The power of the full Mosher's method lies in comparing the spectra from both the (R)- and (S)-derivatives. This comparison allows for the assignment of absolute configuration by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the MTPA plane, though for simple ee determination, reaction with a single Mosher enantiomer is sufficient.[6]
Conclusion and Recommendations
The determination of enantiomeric purity is a non-negotiable aspect of developing chiral azetidine-based molecules. Each of the primary methods—chiral HPLC, chiral GC, and chiral NMR—offers a robust platform for this critical analysis, but their applicability is dictated by the specific nature of the analyte and the research question at hand.
-
For general-purpose, robust analysis of a wide range of azetidine derivatives , Chiral HPLC is the undisputed workhorse. Its broad applicability to non-volatile and thermally sensitive compounds makes it the first choice for most applications.
-
When dealing with simple, volatile azetidines or when high throughput is required , Chiral GC is an excellent and high-resolution alternative, provided a suitable derivatization strategy can be implemented without compromising the sample.
-
When structural confirmation is needed alongside purity analysis, or for a non-separative orthogonal method , Chiral NMR is invaluable. The choice between a CSA for a quick, non-destructive screen and a CDA for potentially larger, more easily quantifiable signal separation depends on the analyte's functionality and the time available.
Ultimately, a multi-faceted approach provides the highest level of confidence. Using an orthogonal method (e.g., confirming an HPLC result with an NMR-based method) is a powerful strategy to ensure the integrity of your data and the enantiopurity of your valuable chiral azetidine derivatives.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate and Its Precursors
This guide provides an in-depth spectroscopic comparison of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, a key building block in modern drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs)[1], and its primary precursor, 3-(hydroxymethyl)azetidine. Understanding the distinct spectral signatures of these compounds is paramount for reaction monitoring, quality control, and unambiguous structural confirmation. We will dissect the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between structural modifications and their spectroscopic outputs.
The Synthetic Transformation: From Precursor to Product
The synthesis of this compound is typically achieved through the protection of the secondary amine of 3-(hydroxymethyl)azetidine with a benzyl chloroformate reagent under basic conditions. This transformation introduces a benzyloxycarbonyl (Cbz or Z) group, which fundamentally alters the electronic environment of the azetidine ring and introduces new, distinct functional groups.
Figure 1: Synthetic workflow from precursor to the Cbz-protected product.
Comparative Spectroscopic Analysis
The addition of the benzyloxycarbonyl group introduces several new structural features—a carbonyl group, a benzylic methylene group, and a phenyl ring—each providing a unique handle for spectroscopic differentiation.
Figure 2: Key structural differences for spectroscopic analysis.
¹H NMR Spectroscopy
Proton NMR provides the most detailed map for confirming the transformation. The key differences arise from the introduction of the Cbz group and its electron-withdrawing effect.
-
Precursor (3-(hydroxymethyl)azetidine): The spectrum is relatively simple. The azetidine ring protons typically appear as complex multiplets in the upfield region (~2.5-3.8 ppm). A broad singlet for the N-H proton is often observed, though its chemical shift can vary and it may exchange with D₂O. The protons of the hydroxymethyl group (-CH₂OH) will appear as a doublet, coupled to the adjacent methine proton.
-
Product (this compound): The spectrum becomes significantly more complex and informative.
-
Aromatic Protons: A new multiplet appears in the aromatic region, typically between 7.2 and 7.4 ppm, corresponding to the five protons of the phenyl ring[2]. This is a definitive indicator of successful benzylation.
-
Benzylic Protons: A sharp singlet appears around 5.1 ppm[3]. This signal corresponds to the two protons of the benzylic methylene group (-O-CH₂-Ph) and is a key diagnostic peak for the Cbz protecting group.
-
Azetidine Protons: The protons on the azetidine ring experience a downfield shift. The introduction of the electron-withdrawing carbamate group deshields these protons, causing their signals to move to a lower field compared to the precursor.
-
Hydroxymethyl Protons (-CH₂OH): These protons remain, confirming that the alcohol functional group was not altered during the reaction.
-
¹³C NMR Spectroscopy
Carbon NMR corroborates the findings from ¹H NMR, providing clear evidence of the new carbon environments.
-
Precursor (3-(hydroxymethyl)azetidine): The spectrum will show signals for the three unique carbons of the azetidine ring and the hydroxymethyl carbon, typically in the range of 30-70 ppm.
-
Product (this compound):
-
Carbonyl Carbon: A new, distinct signal appears in the downfield region, typically around 155-160 ppm. This peak is characteristic of the carbamate carbonyl carbon and is a powerful piece of evidence for the success of the reaction.
-
Aromatic Carbons: Multiple signals appear in the aromatic region (~127-136 ppm), corresponding to the carbons of the phenyl ring[2].
-
Benzylic Carbon: A signal for the benzylic methylene carbon (-O-CH₂-Ph) will be present, usually around 66-68 ppm.
-
Azetidine Carbons: The carbons of the azetidine ring will show a shift in their resonance compared to the precursor due to the change in the electronic environment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for rapidly identifying the key functional groups in the precursor and product.
-
Precursor (3-(hydroxymethyl)azetidine): The spectrum is characterized by a broad O-H stretching band around 3300-3400 cm⁻¹ from the alcohol. A moderate N-H stretching vibration may be visible in the same region, often appearing as a sharper peak superimposed on the O-H band[4]. The C-N stretching of the amine is typically found in the 1250-1020 cm⁻¹ region.
-
Product (this compound):
-
Disappearance of N-H Stretch: The N-H stretch of the secondary amine precursor will be absent.
-
Appearance of C=O Stretch: A very strong and sharp absorption band appears between 1680-1710 cm⁻¹[3]. This is the characteristic stretching vibration of the carbamate carbonyl group and is the most telling feature in the IR spectrum.
-
Retention of O-H Stretch: The broad O-H stretch from the hydroxymethyl group remains, confirming its presence in the final product.
-
Aromatic C-H Stretches: New, sharp peaks will appear just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns.
-
Precursor (3-(hydroxymethyl)azetidine): The molecular formula is C₄H₉NO, with a molecular weight of approximately 87.12 g/mol . The mass spectrum (e.g., using ESI+) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 88.
-
Product (this compound): The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of approximately 221.25 g/mol [5].
-
Molecular Ion: The spectrum will show a strong signal for the protonated molecule [M+H]⁺ at m/z 222 or the sodium adduct [M+Na]⁺ at m/z 244[6].
-
Key Fragmentation: A characteristic fragmentation pattern in carbamates is the loss of the benzyl group or cleavage at the carbamate linkage. Expect to see fragments corresponding to the loss of benzyl alcohol or the tropylium cation (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds[7].
-
Data Summary
| Spectroscopic Feature | 3-(hydroxymethyl)azetidine (Precursor) | This compound (Product) | Rationale for Change |
| ¹H NMR (Aromatic) | Absent | ~7.2-7.4 ppm (multiplet, 5H) | Introduction of the phenyl ring. |
| ¹H NMR (Benzylic) | Absent | ~5.1 ppm (singlet, 2H) | Introduction of the -OCH₂Ph group. |
| ¹H NMR (Azetidine) | Upfield multiplets | Downfield shifted multiplets | Deshielding by electron-withdrawing carbamate. |
| ¹³C NMR (C=O) | Absent | ~155-160 ppm | Introduction of the carbamate carbonyl group. |
| ¹³C NMR (Aromatic) | Absent | ~127-136 ppm (multiple signals) | Introduction of the phenyl ring. |
| FT-IR (C=O Stretch) | Absent | ~1680-1710 cm⁻¹ (strong, sharp) | New carbamate functional group. |
| FT-IR (N-H Stretch) | Present (~3300-3400 cm⁻¹) | Absent | Conversion of secondary amine to tertiary carbamate. |
| MS (m/z of [M+H]⁺) | ~88 | ~222 | Addition of the Cbz protecting group (C₈H₇O₂). |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolve 3-(hydroxymethyl)azetidine (1.0 eq) in a suitable solvent system such as a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Sample Preparation for Spectroscopy
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
FT-IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid for ESI+ mode to promote protonation. Infuse the solution directly into the mass spectrometer.
Conclusion
The transformation of 3-(hydroxymethyl)azetidine to its Cbz-protected form, this compound, is readily and unambiguously monitored by standard spectroscopic techniques. The appearance of signals corresponding to the aromatic and benzylic protons in ¹H NMR, the carbamate carbonyl in ¹³C NMR and FT-IR, and the correct molecular ion peak in mass spectrometry provide a constellation of evidence for the successful synthesis. By understanding these characteristic spectral shifts and appearances, researchers can confidently track their reactions and verify the integrity of their materials, ensuring the quality of these crucial building blocks for further synthetic endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 7. Benzyl alcohol [webbook.nist.gov]
Safety Operating Guide
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate proper disposal procedures
Disposal Protocol: Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (CAS No. 618446-42-7). As a crucial building block in modern synthetic chemistry, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory adherence. This document moves beyond simple instructions to explain the rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification and Essential Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that dictate its handling and disposal pathway.[1][2][3] These properties are the primary reason it must be treated as a regulated hazardous waste.
Table 1: GHS Classification for this compound
| Hazard Code | Classification | Key Implications for Handling & Disposal |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves. All contaminated PPE is also hazardous waste. |
| H319 | Causes serious eye irritation | Eye protection is mandatory. Spills can present a significant risk of eye damage. |
| H332 | Harmful if inhaled | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid respiratory exposure. |
| H335 | May cause respiratory irritation | Similar to H332, this reinforces the need for proper ventilation and respiratory protection if aerosolization is possible. |
Due to these characteristics, this compound cannot be disposed of via standard laboratory drains or in municipal trash.[4][5] Improper disposal can lead to environmental contamination and poses a significant health risk.[5] The only acceptable method is through a licensed hazardous waste management service.[4]
Required Personal Protective Equipment (PPE)
A robust defense is the first principle of safety. When handling this compound for disposal, the following PPE is mandatory to mitigate the risks outlined above.
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN166 (EU).[6]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection : If handling outside of a fume hood or if there is a risk of dust or aerosol formation, use a NIOSH-approved respirator with appropriate cartridges.[4][7]
Step-by-Step Disposal Procedure
This protocol is designed to be a self-validating system, ensuring compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][8][9]
Step 1: Waste Characterization
The first step is to formally identify the material as hazardous waste. Based on the GHS classifications, this compound is considered a characteristic hazardous waste due to its toxicity and irritant properties.[10] It does not need to be explicitly named on an EPA list (e.g., P-list or U-list) to be regulated; its inherent hazards are sufficient.[10][11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
DO: Collect waste this compound and any materials contaminated with it (e.g., paper towels, contaminated PPE) in a dedicated hazardous waste container.
-
DO NOT: Mix this waste with incompatible materials such as strong acids or strong oxidizing agents.[6]
-
DO NOT: Mix this hazardous waste with non-hazardous waste.
Step 3: Containerization
The integrity of the waste containment system is paramount.
-
Select a Compatible Container : Use a container made of material that will not react with the chemical. The original product container is often a suitable choice if it is in good condition.[12] Ensure the container has a secure, leak-proof screw cap.[5][12]
-
Avoid Improper Containers : Never use former food or beverage containers (e.g., mayonnaise jars, soda bottles) to store hazardous waste.[12]
-
Manage Volume : Do not fill the container to more than 90% capacity to allow for vapor expansion and to prevent spills during transport.[8]
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement.[13]
-
Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information : The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").[13]
-
The date accumulation started.
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated laboratory space.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA.[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[8][14]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Storage Limits : A single SAA can accumulate up to 55 gallons of hazardous waste.[14] Once a container is full, it must be moved to the facility's central accumulation area within three days.[12]
Step 6: Final Disposal
This is the final and most critical step.
-
Engage Professionals : Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal company.[4] Your institution's Environmental Health & Safety (EHS) department will manage this process.
-
Incineration : The recommended disposal method for this organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
-
Contaminated Packaging : Dispose of the empty or contaminated product container as unused product.[4]
Spill and Decontamination Procedures
In the event of an accidental release, follow these procedures:
-
Evacuate and Secure : Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[4]
-
Wear Appropriate PPE : Do not attempt to clean a spill without the correct personal protective equipment.
-
Contain and Absorb : For a small spill, cover it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect Waste : Carefully sweep or shovel the absorbed material into a suitable, labeled hazardous waste container for disposal.[4][6]
-
Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant waste management.
References
- 1. echemi.com [echemi.com]
- 2. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. capotchem.cn [capotchem.cn]
- 5. danielshealth.com [danielshealth.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
Navigating the Safe Handling of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. Adherence to these procedures is mandatory to mitigate risks of exposure and ensure a safe research environment.
The following protocols have been synthesized from authoritative safety data sheets (SDS) and chemical safety literature to provide a comprehensive operational plan. This document will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Hazard Identification and Risk Assessment
This compound (CAS No. 618446-42-7) is a compound that requires careful handling due to its potential health effects.[1][2] Based on available data, the primary hazards associated with this chemical are:
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the potential for aerosol generation, and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a significant risk of splashing. | Essential to protect against splashes and vapors that can cause serious eye damage.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit must be worn. | Prevents skin contact which can cause severe irritation.[3][8] Contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in case of inadequate ventilation, when exposure limits may be exceeded, or when handling the solid form to prevent respiratory irritation from dust.[1][3] |
| Footwear | Closed-toe shoes, preferably chemical-resistant. | Provides protection against spills. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount. The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
Detailed Procedural Steps:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Disposal Procedures:
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect solid waste, such as contaminated gloves and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste, including reaction residues and cleaning solvents, in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. Continuous vigilance and a proactive approach to safety are the cornerstones of a successful and secure research endeavor.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemical-label.com [chemical-label.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. jnsparrowchemical.com [jnsparrowchemical.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
